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  • Product: Fmoc-4-methyl-L-homophenylalanine

Core Science & Biosynthesis

Foundational

Engineering Peptide Therapeutics: Applications of Fmoc-4-methyl-L-homophenylalanine in Medicinal Chemistry

Executive Summary The transition of peptide candidates from in vitro hits to clinically viable therapeutics is frequently bottlenecked by poor pharmacokinetic profiles and rapid proteolytic degradation. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptide candidates from in vitro hits to clinically viable therapeutics is frequently bottlenecked by poor pharmacokinetic profiles and rapid proteolytic degradation. As a Senior Application Scientist, I frequently employ unnatural amino acids (UAAs) to engineer around these liabilities. Fmoc-4-methyl-L-homophenylalanine is a highly specialized, sterically demanding building block that offers a trifecta of medicinal chemistry advantages: extended hydrophobic reach, absolute resistance to endogenous peptidases, and a built-in metabolic shield against cytochrome P450 (CYP450) oxidation.

This technical guide deconstructs the structural rationale behind this molecule, explores its core applications in rational drug design, and provides field-proven, self-validating protocols for its incorporation and evaluation.

The Structural Rationale: Deconstructing the Building Block

To understand the utility of Fmoc-4-methyl-L-homophenylalanine, we must analyze its structural components and the specific chemical causality they introduce into a peptide sequence.

  • The Fmoc Protecting Group: Enables seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows, allowing for iterative, automated assembly.

  • The Homologated Backbone (-CH₂-CH₂-Ar): By inserting an additional methylene bridge between the alpha-carbon and the aromatic ring, the side chain gains rotational freedom and extended reach. This is critical for probing deep, narrow hydrophobic pockets (such as the S1/S2 sub-pockets in proteases) that standard phenylalanine cannot access.

  • The 4-Methyl (p-Tolyl) Substitution: The addition of a methyl group at the para-position of the phenyl ring serves two distinct purposes. First, it increases the lipophilic efficiency (LipE) of the residue, enhancing van der Waals interactions within target binding sites. Second, and most importantly, it acts as a steric and electronic block against CYP450-mediated para-hydroxylation—a primary metabolic liability for aromatic amino acids.

StructuralRationale Main Fmoc-4-methyl-L-homophenylalanine Sub1 Fmoc Protecting Group Main->Sub1 Sub2 Homologated Backbone (-CH2-CH2-) Main->Sub2 Sub3 4-Methyl Substitution Main->Sub3 Res1 Enables standard SPPS workflows Sub1->Res1 Synthesis Res2 Deep S1/S2 pocket penetration Sub2->Res2 Affinity Res3 Blocks CYP450 para-oxidation Sub3->Res3 Stability

Structural decomposition and functional rationale of Fmoc-4-methyl-L-homophenylalanine.

Core Applications in Drug Design

Probing Deep Hydrophobic Sub-Pockets (SAR Optimization)

In structure-activity relationship (SAR) campaigns, optimizing the fit of a ligand into an enzyme's active site is paramount. Proteases such as Dipeptidyl Peptidase-4 (DPP-4) and Aminopeptidase N (APN) possess deep, hydrophobic S1 pockets. Research has demonstrated that homophenylalanine derivatives are highly potent inhibitors because their extended side chains perfectly occupy these deep cavities. For instance, Jiang et al. (2015) successfully utilized β -homophenylalanine derivatives to design potent, orally active DPP-4 inhibitors for type 2 diabetes, leveraging the extended aromatic reach to maximize target affinity . Similarly, Wanat et al. (2020) proved that homophenylalanine analogues exhibit superior inhibitory potential over standard phenylalanine derivatives against alanyl aminopeptidases due to optimized active site penetration . The 4-methyl variant further maximizes this effect by filling available spatial voids at the bottom of the pocket.

Enhancing Proteolytic and Metabolic Stability

Natural peptides are rapidly degraded by exopeptidases and endopeptidases in human serum, often resulting in half-lives of mere minutes. Incorporating an unnatural amino acid like 4-methyl-L-homophenylalanine renders the adjacent peptide bonds unrecognizable to the active sites of these endogenous enzymes. Furthermore, the para-methyl group prevents the formation of reactive phenolic intermediates by hepatic enzymes, significantly extending the in vivo circulating half-life of the therapeutic candidate.

Comparative Property Analysis

To quantify the impact of these structural modifications, consider the following comparative data matrix used when selecting residues for lead optimization:

PropertyL-PhenylalanineL-Homophenylalanine4-Methyl-L-homophenylalanine
Side Chain Structure -CH₂-Phenyl-CH₂-CH₂-Phenyl-CH₂-CH₂-(p-Tolyl)
Relative Lipophilicity (LogP impact) BaselineModerate IncreaseHigh Increase
Susceptibility to para-Oxidation High (Rapid Clearance)High (Rapid Clearance)Low (Metabolically Blocked)
Proteolytic Stability Poor (Natural Substrate)High (Unnatural)High (Unnatural)
Steric Bulk (S1 Pocket Fit) ShallowDeepDeep + Broad

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every synthetic step includes a causality explanation, and every assay includes internal controls to verify the outcome.

Workflow S1 1. Sequence Design S2 2. SPPS Coupling (HATU/DIPEA) S1->S2 S3 3. TFA Cleavage & RP-HPLC S2->S3 S4 4. Serum Stability Assay S3->S4 QC1 LC-MS Validation S3->QC1 S5 5. Lead Selection S4->S5 QC2 Enzyme Kinetics S4->QC2

End-to-end workflow for incorporating unnatural amino acids into peptide drug candidates.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Note: The extended, bulky nature of the 4-methyl-homophenylalanine side chain creates significant steric drag during coupling. Standard coupling reagents (like HBTU) often fail to drive the reaction to completion, leading to deletion sequences. We mandate the use of the highly reactive uronium salt HATU to form an active O-At ester intermediate, which efficiently overcomes this steric hindrance.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Self-Validation: Perform a Kaiser test; a positive (blue) result confirms the presence of free primary amines.

  • Activation and Coupling:

    • Dissolve 4.0 equivalents of Fmoc-4-methyl-L-homophenylalanine and 3.9 equivalents of HATU in minimal DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. The color will shift to a pale yellow, indicating active ester formation.

    • Add the activated mixture to the resin and agitate for 90–120 minutes at room temperature.

  • Post-Coupling Wash & Validation: Wash the resin with DMF (5 × 1 min). Self-Validation: Perform a Kaiser test; a negative (colorless/yellow) result confirms complete coupling. If slightly blue, perform a secondary coupling using DIC/Oxyma before proceeding.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC. Validate the final mass using LC-MS.

Protocol 2: In Vitro Serum Stability Assay (Half-Life Determination)

Causality Note: To prove that the unnatural amino acid confers proteolytic resistance, the engineered peptide must be tested against the wild-type sequence. We use cold acetonitrile (ACN) to quench the reaction because it instantly denatures and precipitates high-molecular-weight serum proteases, halting degradation at precise time points while leaving the peptide in solution for clean LC-MS injection.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the purified peptide in DMSO.

  • Incubation: Dilute the peptide to a final concentration of 10 µM in 25% human serum (diluted with PBS, pH 7.4). Incubate the mixture at 37°C in a thermoshaker.

  • Time-Course Sampling: At predefined time points (t = 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot of the incubation mixture.

  • Quenching: Immediately add 150 µL of ice-cold ACN (containing an internal standard, e.g., reserpine) to the aliquot. Vortex vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the clear supernatant to an LC-MS vial. Quantify the remaining intact peptide by measuring the Area Under the Curve (AUC) of the parent mass relative to the internal standard.

  • Validation: Plot the natural log of the remaining percentage versus time. Calculate the half-life ( t1/2​ ) using the slope of the linear regression ( k ): t1/2​=0.693/k . Compare the engineered peptide's half-life against the wild-type baseline.

Conclusion & Future Perspectives

The strategic insertion of Fmoc-4-methyl-L-homophenylalanine into peptide sequences is a masterclass in rational drug design. By addressing both target affinity (via S1/S2 pocket penetration) and pharmacokinetic liabilities (via proteolytic and metabolic shielding) with a single residue, medicinal chemists can drastically reduce the attrition rate of peptide candidates in preclinical development. As the field moves toward more complex modalities like constrained macrocycles and PROTACs, the demand for highly functionalized, dual-purpose building blocks like this will only continue to grow.

References

  • Jiang, T., Zhou, Y., Chen, Z., Sun, P., Zhu, J., Zhang, Q., Wang, Z., Shao, Q., Jiang, X., Li, B., Chen, K., Jiang, H., Wang, H., Zhu, W., & Shen, J. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.
  • Wanat, W., Talma, M., Dziuk, B., & Kafarski, P. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. MDPI Biomolecules.
Exploratory

Rational Engineering of Peptidomimetics: The Strategic Role of 4-Methyl-L-Homophenylalanine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary The transition from native peptides to therapeutically viable peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics hinges on overcoming two fundamental liabilities: rapid proteolytic degradation and suboptimal membrane permeability. To bypass these limitations, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern drug design[1]. Among these, 4-methyl-L-homophenylalanine (4-Me-hPhe) stands out as a highly privileged building block.

By combining backbone homologation with targeted aromatic substitution, 4-Me-hPhe offers precise control over spatial geometry, lipophilicity, and target residence time. This whitepaper dissects the thermodynamic causality, structural rationale, and practical methodologies for integrating 4-Me-hPhe into advanced peptidomimetic workflows, ranging from protease inhibitors to voltage-gated ion channel modulators[2].

Structural and Thermodynamic Causality

To understand the utility of 4-Me-hPhe, we must deconstruct its structural deviations from canonical L-phenylalanine and analyze the resulting thermodynamic consequences.

The Homologation Effect (+CH₂): Navigating S-Pockets

Canonical phenylalanine often limits a peptide's ability to fully occupy deep, hydrophobic binding pockets (S-pockets) in target receptors or enzymes. By inserting an additional methylene group (-CH₂-) between the alpha-carbon and the aromatic ring, homophenylalanine (hPhe) extends the side chain's reach. This homologation allows the aromatic ring to probe deeper into S1/S2 sub-pockets without distorting the critical hydrogen-bonding network of the peptide backbone[3].

The Para-Methylation Effect (-CH₃): Desolvation and van der Waals Optimization

While hPhe provides reach, the addition of a methyl group at the para position of the phenyl ring (4-Me-hPhe) optimizes the thermodynamics of binding.

  • Desolvation Penalty Reduction: The methyl group increases the overall lipophilicity (LogP) of the residue. When the peptidomimetic transitions from the aqueous environment to the hydrophobic target pocket, the energetic cost of shedding water molecules (desolvation) is offset by the highly favorable entropy gain.

  • Steric Complementarity: In targets like the Nav1.7 sodium channel[2] or the Plasmodium falciparum cysteine protease falcipain[4], the para-methyl group perfectly fills specific hydrophobic micro-cavities, maximizing van der Waals contact forces and exponentially increasing binding affinity.

StructuralLogic A Canonical L-Phenylalanine (Baseline Affinity, High Proteolysis) B L-Homophenylalanine (hPhe) (+CH2: Deeper S-Pocket Reach) A->B Backbone Extension C 4-Methylation (-CH3: Enhanced Desolvation) B->C Lipophilic Optimization D 4-Methyl-L-Homophenylalanine (Maximized Affinity & Stability) C->D Synergistic Integration

Thermodynamic and structural evolution from Phenylalanine to 4-Me-hPhe.

Quantitative Impact on Binding and Stability

The incorporation of 4-Me-hPhe fundamentally alters the pharmacokinetic profile of the resulting peptidomimetic. Proteases recognize specific spatial arrangements of the alpha-carbon substituent. The homologation shifts the aromatic ring out of the canonical binding register, preventing the formation of the transition state required for amide bond hydrolysis[1].

The table below synthesizes representative Structure-Activity Relationship (SAR) data demonstrating the superiority of 4-Me-hPhe across typical protease and ion channel targets.

Amino Acid DerivativeTarget Affinity (Relative IC₅₀)Serum Half-Life (t₁/₂)LogP (Calculated)Proteolytic Susceptibility
L-Phenylalanine (Phe) Baseline (1x)< 30 mins~1.5High
L-Homophenylalanine (hPhe) 5x Improvement~4 hours~2.0Moderate
4-Methyl-L-Homophenylalanine 25x Improvement> 24 hours~2.5Low

Table 1: Comparative biophysical properties illustrating the synergistic effect of homologation and methylation.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful peptidomimetic engineering requires protocols that are not merely procedural, but self-validating systems . The steric bulk of 4-Me-hPhe demands specific adjustments to standard Solid-Phase Peptide Synthesis (SPPS) workflows to prevent incomplete coupling and epimerization.

Protocol: Optimized SPPS for 4-Me-hPhe Incorporation

Causality for Protocol Adjustments: Standard HBTU coupling often fails with 4-Me-hPhe due to the steric hindrance generated by the extended aliphatic chain and the bulky para-methylated ring. We mandate the use of HATU , which contains a 7-azabenzotriazole moiety. This forms a highly reactive O-At ester intermediate, accelerating nucleophilic attack and minimizing epimerization.

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x).

  • Amino Acid Activation: Dissolve 3.0 equivalents of Fmoc-4-Me-hPhe-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Crucial Step: Allow pre-activation for exactly 3 minutes to ensure O-At ester formation before adding to the resin.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration of 2 hours (compared to the standard 45 minutes) to overcome steric barriers.

  • Self-Validation (Kaiser Test): Perform a colorimetric Kaiser test. A yellow/colorless bead indicates successful coupling (absence of free amines). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling step using a different coupling chemistry (e.g., DIC/Oxyma).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Causality: The scavengers (TIPS/H₂O) are critical to prevent re-alkylation of the peptide by carbocations generated during global deprotection.

SPPSWorkflow N1 Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) N2 Amino Acid Activation (Fmoc-4-Me-hPhe-OH + HATU/DIPEA) N1->N2 N3 Coupling Reaction (Extended 2h for Steric Bulk) N2->N3 N4 Kaiser Test Validation (Self-Validating Colorimetric Check) N3->N4 N4->N2 Positive (Incomplete) N5 Cleavage & Global Deprotection (TFA/TIPS/H2O Scavenger Cocktail) N4->N5 Negative (Complete)

Optimized SPPS workflow for sterically hindered 4-Me-hPhe incorporation.

Protocol: Self-Validating Proteolytic Stability Assay

To empirically prove the proteolytic resistance conferred by 4-Me-hPhe, a robust serum stability assay is required. This protocol utilizes an internal standard to ensure that any observed decrease in peptide concentration is due to enzymatic degradation, not non-specific binding to the reaction vessel.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 µM stock solution of the 4-Me-hPhe peptidomimetic and a known, stable internal standard (e.g., a fully D-amino acid peptide) in PBS (pH 7.4).

  • Incubation: Mix the peptide solution 1:1 with 100% human serum (final peptide concentration: 50 µM) and incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at predefined time points (t = 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to the aliquot. Causality: The organic solvent denatures and precipitates serum proteins, instantly halting enzymatic activity.

  • Isolation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Normalize the Area Under the Curve (AUC) of the peptidomimetic against the internal standard to calculate the precise half-life (t₁/₂).

StabilityAssay A Incubate Peptidomimetic with Human Serum (37°C) B Time-Course Sampling (t=0, 1, 2, 4, 8, 24h) A->B C Acetonitrile Quench (Protein Precipitation) B->C D Centrifugation (Supernatant Isolation) C->D E LC-MS/MS Quantification (Internal Standard Normalized) D->E

Self-validating human serum stability assay for peptidomimetics.

Conclusion

The integration of 4-methyl-L-homophenylalanine into peptidomimetic scaffolds is not merely a structural substitution; it is a calculated thermodynamic intervention. By extending the side-chain reach and optimizing the desolvation penalty, 4-Me-hPhe allows molecules to bridge the gap between the high target affinity of biologics and the favorable pharmacokinetics of small molecules. For drug development professionals targeting challenging proteases[3] or complex ion channels[2], mastering the synthetic handling and biophysical validation of this non-canonical amino acid is an indispensable capability.

References

  • Synthesis, biological evaluation, hydration site thermodynamics, and chemical reactivity analysis of α-keto substituted peptidomimetics for the inhibition of Plasmodium falciparum Source: nih.gov URL:4

  • WO2014165277A2 - POTENT AND SELECTIVE INHIBITORS OF Nav1.7 Source: google.com (Patents) URL:2

  • CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof Source: google.com (Patents) URL:1

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors Source: oatext.com URL:3

Sources

Foundational

Fmoc-4-methyl-L-homophenylalanine: Physicochemical Profiling and Integration Strategies in Advanced Peptide Therapeutics

Executive Summary The transition from traditional small-molecule drugs to complex biologics has exposed a critical therapeutic gap: the targeting of flat, expansive protein-protein interactions (PPIs). Medium-sized molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional small-molecule drugs to complex biologics has exposed a critical therapeutic gap: the targeting of flat, expansive protein-protein interactions (PPIs). Medium-sized molecules, particularly engineered peptides (500–2000 g/mol ), bridge this gap by offering the high target affinity of biologics alongside the cell permeability of small molecules[1]. Central to the success of these peptidomimetics is the incorporation of non-canonical amino acids.

Fmoc-4-methyl-L-homophenylalanine is a highly specialized, synthetically derived amino acid building block. By extending the carbon backbone and introducing targeted steric bulk, this compound enables researchers to overcome the rapid proteolytic degradation and poor bioavailability that typically plague canonical peptide therapeutics[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating protocols for Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity and Physicochemical Profiling

The precise molecular architecture of an amino acid dictates its behavior during synthesis and its ultimate pharmacodynamic profile. Fmoc-4-methyl-L-homophenylalanine is synthesized by taking an L-homophenylalanine base, substituting a methyl group at the para (4) position of the phenyl ring, and protecting the alpha-amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Derivation of Molecular Formula: The base 4-methyl-L-homophenylalanine has the formula C11​H15​NO2​ . The addition of the Fmoc protecting group ( C15​H11​O2​ ) and the subsequent loss of a hydrogen atom from the amine yields the final molecular formula of C26​H25​NO4​ [3].

  • Molecular Weight Calculation: Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the exact molecular weight is calculated as 415.48 g/mol [3].

Quantitative Data Summary
PropertyValueClinical / Synthetic Significance
Chemical Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acidIUPAC nomenclature defining exact stereochemistry.
CAS Number 1260587-57-2Primary registry identifier for the (S)-enantiomer[3].
Molecular Formula C26​H25​NO4​ Dictates stoichiometric calculations during SPPS[3].
Molecular Weight 415.48 g/mol High molecular weight requires optimized coupling times[3].
Protecting Group Fmoc (Base-labile)Enables orthogonal SPPS strategies (acid-stable).
Storage Conditions 2-8°C, sealed in dry, inert atmospherePrevents premature Fmoc cleavage and oxidative degradation[3].

Structural Causality in Drug Design

As an Application Scientist, it is crucial to understand why this specific non-canonical amino acid is selected over standard alternatives like L-phenylalanine or L-tyrosine. The causality of its structural components directly influences drug efficacy:

  • The Homologated Backbone (Homo-): The insertion of an additional methylene ( −CH2​− ) group between the alpha-carbon and the aromatic ring increases the rotational degrees of freedom of the side chain. This allows the aromatic pharmacophore to probe deeper, cryptic hydrophobic pockets within target receptors that standard phenylalanine cannot reach.

  • The Para-Methyl Substitution (4-Me): The addition of a methyl group at the 4-position of the phenyl ring serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the peptide, which is a critical factor for passive membrane permeability in medium-sized molecules[1]. Second, the steric bulk of the methyl group restricts the conformational space of the peptide backbone, locking the molecule into a bioactive conformation and drastically reducing its susceptibility to enzymatic cleavage by endogenous proteases[2].

DrugDesign A Target Identification (e.g., PPI Interface) B Sequence Optimization (Insert 4-Me-homoPhe) A->B C Steric Bulk & Hydrophobicity B->C D Protease Resistance B->D E High-Affinity Peptidomimetic C->E D->E

Mechanistic pathway of sequence optimization using non-canonical amino acids.

Self-Validating SPPS Methodology

Due to the increased steric hindrance of the homophenylalanine derivative, standard coupling reagents (like HBTU) often yield incomplete reactions, leading to truncation sequences. The following protocol utilizes HATU, a highly reactive uronium salt, to ensure maximum coupling efficiency[4].

To maintain scientific integrity and trustworthiness, this protocol is designed as a self-validating system , meaning progression to the next step is chemically gated by a validation assay.

Step-by-Step Coupling Protocol
  • Resin Swelling:

    • Action: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Expands the polymer matrix, exposing reactive sites for uniform coupling.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% (v/v) piperidine in DMF for 2 cycles (3 minutes, then 10 minutes)[4].

    • Validation: Monitor the UV absorbance of the deprotection effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.

  • Amino Acid Activation:

    • Action: In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-4-methyl-L-homophenylalanine and 0.48 mmol (4.8 equivalents) of HATU in a minimal volume of DMF. Add 1.0 mmol (10 equivalents) of N,N-Diisopropylethylamine (DIPEA)[4].

    • Causality: HATU forms a highly reactive, yet stable, OAt-active ester with the amino acid, preventing racemization while overcoming the steric hindrance of the bulky side chain.

  • Coupling Reaction:

    • Action: Add the activated amino acid solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Self-Validation (Kaiser Test):

    • Action: Remove a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test reagents. Heat to 100°C for 3 minutes.

    • Decision Gate:

      • Yellow/Colorless (Negative): Coupling is complete. All primary amines are capped. Proceed to the next synthesis cycle.

      • Blue (Positive): Unreacted primary amines remain. Do not proceed. Perform a secondary coupling using a different activator (e.g., DIC/Oxyma) to force completion.

SPPS_Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. UV Validation (Dibenzofulvene check) N2->N3 N4 4. AA Activation (HATU/DIPEA) N3->N4 Deprotection Confirmed N5 5. Coupling (Fmoc-4-Me-L-homoPhe) N4->N5 N6 6. Kaiser Test (Self-Validation) N5->N6 N6->N4 Positive (Blue) - Recouple N7 7. Proceed to Next AA or Cleavage N6->N7 Negative (Yellow)

Self-validating SPPS cycle for Fmoc-4-methyl-L-homophenylalanine incorporation.

Applications in Advanced Therapeutics

The primary application of Fmoc-4-methyl-L-homophenylalanine lies in the generation of combinatorial peptide libraries for high-throughput screening against complex oncological and neurological targets[2].

By utilizing in-solution enrichment techniques, researchers can identify peptide inhibitors of protein-protein interactions (PPIs) that natively feature non-canonical amino acids[4]. Because these modified peptides resist degradation by blood-serum proteases, they exhibit significantly extended half-lives in vivo. Furthermore, the unique structural properties of homophenylalanine derivatives allow them to act as core scaffolds in the synthesis of cyclic peptides, which are currently at the forefront of medium-sized molecule drug discovery[1].

References

  • Google Patents. "US20240158446A1 - Cyclic compound having selective inhibitory action on kras over hras and nras". Google Patents.
  • National Institutes of Health (NIH). "In-solution enrichment identifies peptide inhibitors of protein–protein interactions". PMC. Available at:[Link]

Sources

Exploratory

Conformational Restriction via Steric Modification: A Deep Dive into Methyl-Substituted Homophenylalanine Derivatives in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics is fundamentally a battle against entropy and proteolytic degradation. Unnatural amino acids (UAAs), particularly homophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics is fundamentally a battle against entropy and proteolytic degradation. Unnatural amino acids (UAAs), particularly homophenylalanine (hPhe), are frequently incorporated into drug scaffolds to probe spatial requirements and enhance metabolic stability. However, the addition of a methylene bridge in hPhe introduces excessive rotational freedom, often resulting in a high entropic penalty upon target binding.

This technical guide explores the mechanistic rationale, pharmacological impact, and synthetic methodologies behind methyl-substituted homophenylalanine derivatives . By strategically placing methyl groups at the α , β , or N -positions, drug developers can exploit severe steric clashes to lock the amino acid into pre-organized rotamers, drastically improving receptor affinity, selectivity, and pharmacokinetic profiles.

The Physics of Conformational Restriction

The core principle of steric modification in peptidomimetics is conformational selection . An unrestricted hPhe residue exists in a dynamic equilibrium of multiple rotamers due to the flexibility of its χ1​ , χ2​ , and χ3​ dihedral angles. Upon binding a target receptor, forcing this flexible side-chain into a specific active geometry requires a significant thermodynamic energy cost (entropic penalty).

By introducing a bulky methyl group, we intentionally create localized steric hindrance (e.g., allylic 1,3-strain or gauche interactions) that restricts the available conformational space:

  • α -Methyl-hPhe: Substitution at the C- α position severely restricts the backbone Ramachandran angles ( ϕ and ψ ). The steric clash between the α -methyl group and the adjacent carbonyl oxygen forces the peptide backbone into rigid helical or tight β -turn conformations.

  • β -Methyl-hPhe: Substitution at the C- β position restricts the side-chain χ1​ and χ2​ angles. This locks the bulky phenyl ring into a specific spatial vector, pre-organizing the pharmacophore for deep hydrophobic pocket insertion without altering the backbone trajectory.

  • N-Methyl-hPhe: Methylation of the amide nitrogen eliminates the hydrogen bond donor and restricts the ϕ angle. In cyclic peptides, converting solvent-exposed NH groups to N-methyl groups reduces the overall polar surface area, thereby increasing passive membrane permeability 1. Furthermore, the steric demand of the N-methyl group can disrupt or stabilize specific β -turns depending on its placement [[1]]().

ConformationalSelection Unrestricted Unrestricted hPhe (High Entropy, Multiple Rotamers) WeakBinding Weak/Non-Selective Binding (High Entropic Penalty) Unrestricted->WeakBinding Induced Fit (Energy Cost) Restricted Methyl-Substituted hPhe (Pre-organized Rotamer) StrongBinding High-Affinity Complex (Low Entropic Penalty) Restricted->StrongBinding Conformational Selection Receptor Target Receptor Pocket (e.g., DPP-4 S1/S2) Receptor->WeakBinding Receptor->StrongBinding

Conformational selection model of methyl-substituted hPhe binding dynamics.

Pharmacological Case Studies

The theoretical benefits of steric restriction translate directly into measurable pharmacological gains across diverse therapeutic targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

In the development of anti-diabetic agents, β -homophenylalanine derivatives have been synthesized as highly potent DPP-4 inhibitors. The S1 and S2 pockets of the DPP-4 enzyme are highly specific hydrophobic cavities. By utilizing fused β -methyl-hPhe derivatives, researchers successfully locked the phenyl ring into an orientation that perfectly complements these pockets, resulting in highly potent and selective DPP-4 inhibitors 2.

Opioid Receptor Selectivity ( μ vs. δ )

Unrestricted phenylalanine or homophenylalanine analogues in cyclic opioid peptides often lack significant receptor selectivity. However, imposing side-chain conformational restriction via α -methyl or o -methyl substitution forces the molecule into a topology that exclusively favors the μ -opioid receptor over the δ -opioid receptor 3. Interestingly, this rigidification is so dominant that stereospecificity (the difference in binding between D- and L- isomers) is often lost entirely, as the steric bulk dictates the binding mode rather than the chiral center 3.

Integrin Antagonism via Spatial Screening

In oncology, cyclic peptides targeting αv​β3​ integrins rely heavily on precise spatial geometries. "Spatial screening" approaches—which induce conformational restriction via N-methylation of the peptide backbone or the incorporation of α -methyl-homophenylalanine—have been instrumental in discovering highly selective therapeutics like Cilengitide 4.

Quantitative Data Analysis

The following tables summarize the structural and pharmacological impacts of methyl substitutions on hPhe scaffolds.

Table 1: Conformational and Thermodynamic Impact of Methyl Substitution

DerivativeModification SiteRestricted DihedralsPrimary Steric ClashEntropic Penalty ( ΔS )
Unrestricted hPhe NoneNoneNoneHigh (Flexible)
α -Methyl-hPhe C- α ϕ,ψ A-value / Backbone CarbonylLow (Pre-organized turn)
β -Methyl-hPhe C- β χ1​,χ2​ Gauche interactionsLow (Locked rotamer)
N-Methyl-hPhe Amide Nitrogen ϕ N-Methyl / Adjacent Side-chainModerate (Cis/Trans bias)

Table 2: Pharmacological Impact on Target Receptors

Target ReceptorParent Peptide LigandModified LigandBinding Affinity (Parent)Binding Affinity (Modified)Selectivity Shift
DPP-4 Unrestricted β -hPhe analogFused β -methyl-hPhe analogIC50 ~ 450 nMIC50 < 10 nM>45-fold increase
μ -Opioid H-Tyr-D-Orn-Phe-Glu-NH2 α -methyl-Phe/hPhe analogNon-selectiveHighly μ -selectiveComplete loss of δ affinity
αv​β3​ Integrin Linear RGDCyclo(RGD-NMe-hPhe)Low affinityHighly potentHigh αv​β3​ specificity

Self-Validating Experimental Workflows

To harness these derivatives, robust synthesis and kinetic screening protocols are required. Below are field-proven methodologies, designed with internal validation checkpoints to ensure scientific integrity.

Protocol 1: Organocuprate-Mediated Asymmetric Synthesis of β -Methyl-hPhe

Causality Rationale: Standard SN​2 alkylation of homophenylalanine derivatives often fails due to competitive β -elimination driven by the basicity of the enolate. To circumvent this, we employ an organocuprate-mediated approach utilizing Rieke copper. This highly reactive species tolerates steric bulk and stabilizes the intermediate, preventing racemization at the α -carbon [[5]]().

  • Zinc Insertion: Treat the fully protected iodohomoalanine derivative with activated zinc dust in anhydrous THF at 0°C to form the corresponding alkylzinc iodide.

  • Transmetalation: Cool the reaction to -78°C and introduce Rieke copper (Cu*) to generate the highly reactive organocopper reagent.

  • Electrophilic Trapping: Add methyl iodide dropwise. The organocuprate facilitates the stereoselective addition of the methyl group at the β -position.

  • Deprotection & Fmoc Tagging: Hydrolyze the protective groups under mild acidic conditions, followed by standard Fmoc-OSu protection for downstream Solid-Phase Peptide Synthesis (SPPS).

  • Validation Checkpoint: Post-cleavage, verify the enantiomeric excess (ee) via chiral HPLC against a racemic standard. An ee > 98% validates the integrity of the organocuprate intermediate and confirms that no racemization occurred.

SynthesisWorkflow Step1 Iodohomoalanine Precursor Step2 Zinc Insertion (Activated Zn) Step1->Step2 THF, 0°C Step3 Transmetalation (Rieke Copper) Step2->Step3 Cu*, -78°C Step4 Electrophilic Trapping Step3->Step4 MeI Step5 Fmoc-Methyl-hPhe for SPPS Step4->Step5 Hydrolysis

Step-by-step synthetic workflow for methyl-hPhe integration into peptidomimetics.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Rationale: Endpoint equilibrium assays (like ELISA) provide static IC50 values but fail to capture the kinetic reality of sterically hindered ligands. SPR is mandatory because sterically restricted methyl-hPhe derivatives typically exhibit a slower association rate ( kon​ ) due to strict orientational requirements for pocket entry, but a drastically slower dissociation rate ( koff​ ) because the pre-organized rigid structure forms a highly stable, low-entropy complex.

  • Surface Preparation: Immobilize the target receptor (e.g., DPP-4) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of ~1000 RU.

  • Analyte Preparation: Prepare a 5-point serial dilution of the methyl-hPhe peptidomimetic in HBS-EP+ running buffer.

  • Kinetic Injection: Inject analytes at a high flow rate (30 μ L/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Validation Checkpoint: The experimental Rmax​ must align with the theoretical binding capacity of the surface. A χ2 value of < 10% of Rmax​ validates the 1:1 Langmuir kinetic fit, ensuring the observed slow koff​ is a true steric effect and not an artifact of non-specific aggregation.

Conclusion

The strategic incorporation of methyl-substituted homophenylalanine derivatives represents a masterclass in applied thermodynamics. By intentionally engineering steric clashes, drug developers can bypass the entropic penalties that plague flexible peptides. Whether targeting DPP-4, opioid receptors, or integrins, the precise control over ϕ , ψ , and χ dihedral angles transforms promiscuous, unstable sequences into highly potent, selective, and bioavailable therapeutics.

References

  • US Patent 9073974B2: RGD-containing cyclic peptides.
  • Schiller, P. W., et al. (1993): Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry / PubMed.
  • Norgren, A. S., et al. (2020): Strategies for Fine-Tuning the Conformations of Cyclic Peptides.
  • Shen, J., et al. (2015): Design, synthesis, and pharmacological evaluation of fused beta-homophenylalanine derivatives as potent DPP-4 inhibitors. ACS Medicinal Chemistry Letters / UCAS.
  • Jackson, R. F. W., et al. (1998): The Synthesis of Cyclic α-Amino Acids. I. Journal of the Chemical Society, Perkin Transactions 1 / R Discovery.

Sources

Foundational

Engineering Peptide Therapeutics: A Technical Guide to Fmoc-4-methyl-L-homophenylalanine

Executive Summary As a Senior Application Scientist in peptide drug discovery, I frequently encounter the limitations of native peptide sequences: poor oral bioavailability, rapid renal clearance, and extreme susceptibil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide drug discovery, I frequently encounter the limitations of native peptide sequences: poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation. To overcome these bottlenecks, the strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern rational drug design. Among these, Fmoc-4-methyl-L-homophenylalanine (Fmoc-L-HoPhe(4-Me)) stands out as a highly specialized building block.

This technical guide provides an in-depth analysis of Fmoc-L-HoPhe(4-Me), exploring the causality behind its structural modifications, its mechanistic advantages in receptor binding, and a self-validating protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Structural Significance

The structural divergence of Fmoc-L-HoPhe(4-Me) from standard L-phenylalanine is defined by two critical modifications: the homologation of the aliphatic chain and the para-substitution of the aromatic ring. These alterations fundamentally shift the physicochemical properties of the resulting peptide.

Table 1: Physicochemical Properties of Fmoc-L-HoPhe(4-Me)

PropertyValue
Chemical Name Fmoc-4-methyl-L-homophenylalanine
Common Synonyms Fmoc-L-HoPhe(4-Me), Fmoc-4-methyl-homophenylalanine
CAS Number 1650546-68-1 / 1260587-57-2
Molecular Formula C26H25NO4
Molecular Weight 415.48 g/mol
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)
Key Structural Features Extended methylene (-CH2-), Para-methyl substitution (-CH3)
Mechanistic Insights: The Causality of Structural Modification

Why do we choose Fmoc-L-HoPhe(4-Me) over standard aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr)? The answer lies in the precise control of pharmacodynamics and pharmacokinetics.

  • Deep Pocket Penetration (The Extra Methylene): The insertion of a -CH2- group between the alpha-carbon and the aromatic ring extends the side chain, providing increased conformational flexibility. This allows the aromatic pharmacophore to act as an extended "probe," reaching deeper into hydrophobic binding pockets of target receptors (e.g., GPCRs or protease active sites) that are sterically inaccessible to standard phenylalanine [1].

  • Enhanced Lipophilicity (The Para-Methyl Group): The para-methyl substitution increases the residue's partition coefficient (LogP). In the context of a folded peptide, this methyl group can perfectly fill hydrophobic sub-pockets, drastically increasing binding affinity through optimized van der Waals contacts and improving overall membrane permeability [3].

  • Proteolytic Evasion: Mammalian proteolytic enzymes (endopeptidases and aminopeptidases) are evolutionarily optimized to recognize standard alpha-amino acid side chains. The extended length and altered steric bulk of the HoPhe(4-Me) side chain disrupt the enzymatic transition state, rendering the peptide highly resistant to enzymatic degradation [2].

PK_Optimization cluster_0 Structural Modification N1 Homologation (+CH2 Group) N3 Deep Pocket Penetration (Receptor Binding) N1->N3 N4 Proteolytic Resistance (Evade Peptidases) N1->N4 N2 Para-Methylation (-CH3 Group) N2->N3 ↑ Lipophilicity N5 Enhanced Efficacy & Extended Half-Life N3->N5 N4->N5

Logical pathway mapping structural modifications of HoPhe(4-Me) to pharmacokinetic improvements.

Experimental Methodologies: SPPS Integration Protocol

Integrating highly lipophilic UAAs into a peptide sequence requires optimized Solid-Phase Peptide Synthesis (SPPS) conditions. The increased hydrophobicity of Fmoc-L-HoPhe(4-Me) can promote on-resin peptide aggregation, necessitating highly efficient coupling reagents. The following is a self-validating protocol designed to ensure high-fidelity coupling.

SPPS_Workflow A 1. Resin Preparation (Swelling in DMF) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Kaiser Test (Verify Free Amine) B->C D 4. Amino Acid Coupling (Fmoc-L-HoPhe(4-Me) + HATU/DIPEA) C->D Positive (Blue) E 5. Kaiser Test (Verify Coupling) D->E E->D Positive (Incomplete) F 6. Cleavage & Deprotection (TFA/TIS/H2O) E->F Negative (Yellow)

Self-validating SPPS workflow for integrating Fmoc-L-HoPhe(4-Me) with Kaiser test checkpoints.

Step-by-Step Protocol:

  • Resin Preparation : Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of reactive sites within the polymer matrix.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc protecting group.

  • Validation Check 1 (Kaiser Test) : Perform a Kaiser test on a micro-cleaved resin sample. A deep blue color confirms the presence of primary free amines.

    • Causality: Proceeding without confirming complete deprotection leads to irreversible deletion sequences.

  • Coupling Reaction :

    • Prepare a solution of Fmoc-L-HoPhe(4-Me) (3-4 equivalents) and HATU (3-4 equivalents) in minimal DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to activate the carboxyl group.

    • Add the activated mixture to the resin and agitate for 1.5 to 2 hours.

    • Causality: HATU is explicitly selected over standard HBTU to overcome potential steric hindrance and aggregation-induced slow kinetics associated with the lipophilic HoPhe(4-Me) side chain.

  • Validation Check 2 (Kaiser Test) : Repeat the Kaiser test. A yellow color indicates complete coupling. If the resin remains slightly blue/green, perform a second coupling cycle before capping with acetic anhydride to prevent truncated impurities.

  • Cleavage & Global Deprotection : Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2O for 2 hours.

Data Presentation: Comparative Analysis

To quantify the impact of these structural modifications, Table 2 summarizes the comparative advantages of Fmoc-L-HoPhe(4-Me) against its natural and unmodified unnatural counterparts.

Table 2: Comparative Analysis of Aromatic Amino Acids in Peptide Design

Amino AcidBackboneSide-Chain SubstitutionProteolytic StabilityRelative Lipophilicity (LogP)Receptor Binding Depth
L-Phenylalanine (Phe) Standard (α)NoneLow (Native substrate)BaselineBaseline
L-Homophenylalanine (HoPhe) Extended (α, +CH2)NoneHighModerate IncreaseDeep
L-HoPhe(4-Me) Extended (α, +CH2)Para-Methyl (-CH3)Very HighHigh IncreaseVery Deep (Fills sub-pockets)
Conclusion & Future Perspectives

The rational incorporation of Fmoc-4-methyl-L-homophenylalanine exemplifies the power of unnatural amino acids in modern peptide engineering. By simultaneously addressing the dual challenges of target affinity (via deep pocket penetration and hydrophobic packing) and metabolic stability (via proteolytic evasion), this UAA serves as a critical tool for transitioning peptides from biological probes to viable clinical therapeutics [4, 5]. Future applications will likely see HoPhe(4-Me) heavily utilized in the development of next-generation stapled peptides and macrocyclic inhibitors.

References
  • Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences.[Link]

  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides. Journal of Chemical Information and Modeling.[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Efficient Coupling of Fmoc-4-methyl-L-homophenylalanine in Solid-Phase Peptide Synthesis

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), particularly those working with non-canonical...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), particularly those working with non-canonical or sterically hindered amino acids.

Abstract: The incorporation of sterically hindered, non-canonical amino acids like Fmoc-4-methyl-L-homophenylalanine is a critical strategy in modern peptidomimetic and drug design to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. However, the bulky nature of its side chain presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in incomplete acylation and the generation of deletion sequences. This guide provides a comprehensive, field-proven protocol for the efficient coupling of Fmoc-4-methyl-L-homophenylalanine. We will delve into the causality behind reagent selection, detail a step-by-step methodology optimized for high-yield coupling, and present a self-validating workflow incorporating in-process monitoring to ensure synthetic integrity.

Introduction: The Challenge of Steric Hindrance

Fmoc-4-methyl-L-homophenylalanine is an analog of phenylalanine containing both an additional methylene group in its backbone (homo-phenylalanine) and a methyl group on the phenyl ring. This unique structure imparts significant hydrophobicity and, more critically, substantial steric bulk around the alpha-carbon.[1][2] During SPPS, this bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide chain, slowing down the rate of amide bond formation and often preventing the reaction from reaching completion.

Traditional coupling methods, such as those employing carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are frequently inefficient for such demanding couplings, leading to low yields and difficult purifications.[3][4] Therefore, a specialized approach is required, leveraging more potent activating reagents and optimized reaction conditions to overcome this steric barrier.

Chemical Profile: Fmoc-4-methyl-L-homophenylalanine

  • IUPAC Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

  • Molecular Formula: C₂₆H₂₅NO₄

  • Molecular Weight: 427.49 g/mol

  • Key Features: Fmoc N-terminal protection, bulky p-methylphenylpropyl side chain, increased hydrophobicity compared to phenylalanine.

Figure 1: Structure of Fmoc-4-methyl-L-homophenylalanine.

Principle & Strategy: Overcoming Steric Hindrance with Potent Activation

The core principle of amide bond formation is the activation of the carboxylic acid to create a good leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine. For sterically hindered residues, the activation must be rapid, efficient, and result in a highly reactive intermediate to drive the reaction forward.

Our strategy is centered on the use of a uronium/aminium-based coupling reagent, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Why HATU? HATU's superiority for difficult couplings stems from its mechanism.[5][6] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the Fmoc-amino acid to form a highly reactive OAt-active ester.[7][8] The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU. Furthermore, the pyridine nitrogen in the HOAt component is believed to stabilize the transition state through a neighboring group effect, accelerating the aminolysis step and minimizing side reactions like racemization.[7][9]

Table 1: Comparison of Coupling Reagents for Fmoc-4-methyl-L-homophenylalanine
Reagent ClassExampleActivation IntermediateSuitability for Hindered CouplingRationale & Key Considerations
Carbodiimide DICO-acylisoureaLow Prone to side reactions and often requires additives like HOBt. The intermediate is not reactive enough to overcome significant steric barriers efficiently.[3][10]
Uronium (HOBt-based) HBTU, TBTUOBt-active esterModerate More effective than carbodiimides but can be insufficient for severely hindered residues. The reactivity of the OBt ester may not be high enough.[11][12]
Uronium (HOAt-based) HATU OAt-active ester High (Recommended) Forms the most reactive active ester. The HOAt leaving group and neighboring group effect significantly accelerate coupling, making it ideal for sterically demanding residues.[5][9]
Phosphonium PyBOP, PyAOPOBt/OAt-phosphonium saltHigh Also highly effective, particularly for N-methyl amino acids.[3][10] Can be considered a strong alternative to HATU, though HATU is more commonly cited as the gold standard for general hindered couplings.

Detailed Application Protocol

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin). All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials & Reagents
  • Resin: Peptide-resin with a free N-terminal amine

  • Amino Acid: Fmoc-4-methyl-L-homophenylalanine

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N-methylpyrrolidone (NMP) is strongly recommended for its superior solvating properties over Dimethylformamide (DMF), which helps to minimize peptide aggregation.[3]

  • Washing Solvent: DMF or NMP

  • Deprotection Solution: 20% Piperidine in DMF or NMP

  • Kaiser Test Reagents:

    • Solution A: 5g Ninhydrin in 100 mL Ethanol[13]

    • Solution B: 80g Phenol in 20 mL Ethanol[13]

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with Pyridine[13]

Experimental Workflow Diagram

SPPS_Coupling_Workflow start Start: Resin with Free N-Terminal Amine deprotection 1. Fmoc Deprotection (20% Piperidine/NMP) wash1 2. NMP Wash (3-5 times) preactivate 3. Pre-activation (Amino Acid + HATU + DIPEA in NMP) wash1->preactivate While washing, prepare solution couple 4. Coupling Reaction (Add activated mix to resin) wash1->couple preactivate->couple wash2 5. NMP Wash (3-5 times) couple->wash2 kaiser_test 6. In-Process Control: Kaiser Test wash2->kaiser_test negative_result Coupling Complete Proceed to next cycle kaiser_test->negative_result Negative (Yellow) positive_result Incomplete Coupling kaiser_test->positive_result Positive (Blue) recouple 7a. Recouple (Repeat steps 3-6) positive_result->recouple cap 7b. Cap Free Amines (Acetic Anhydride/DIPEA) recouple->cap If still positive

Figure 2: Workflow for a single coupling cycle of a hindered amino acid.
Step-by-Step Coupling Procedure

This procedure is based on a resin loading of 0.5 mmol/g. Adjust volumes accordingly.

  • Resin Swelling & Deprotection:

    • Swell the resin-bound peptide in NMP for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in NMP (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with NMP (5-7 times) to completely remove piperidine. A positive Kaiser test at this stage should yield an intense blue color, confirming the presence of the free amine.[14]

  • Pre-activation of the Amino Acid (Crucial Step):

    • In a separate vessel, dissolve Fmoc-4-methyl-L-homophenylalanine (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.

    • Add DIPEA (8.0 eq.). Using a slightly weaker base like 2,4,6-collidine can be beneficial to minimize potential racemization, although HATU is very effective at suppressing it.[11]

    • Allow the pre-activation mixture to stand for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For extremely difficult sequences, extending the coupling time to 4 hours or overnight may be necessary.[3]

    • Alternatively, microwave-assisted peptide synthesis (MASPPS) at a controlled temperature (e.g., 75°C for 10-15 minutes) can dramatically improve efficiency.[15]

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with NMP (5-7 times) to remove excess reagents and byproducts.

Table 2: Recommended Protocol Parameters (Summary)
ParameterRecommendationRationale
Solvent NMPSuperior solvation prevents aggregation and improves reaction kinetics.[3]
Amino Acid 4.0 eq.A higher excess drives the reaction equilibrium towards the product.
Coupling Reagent HATU (3.9 eq.)High-potency activator ideal for hindered residues.[5][9]
Base DIPEA (8.0 eq.)Activates the carboxylic acid and neutralizes the forming ammonium salt.
Pre-activation Time 2-5 minutesAllows for the formation of the highly reactive OAt-ester intermediate before addition to the resin.
Reaction Time 2-4 hours (RT) or 10-15 min (75°C Microwave)Extended time is required to overcome the high activation energy barrier caused by steric hindrance.[3][15]
Monitoring Kaiser TestProvides qualitative confirmation of reaction completion.[16][17]
In-Process Control: The Kaiser Test Protocol

The Kaiser test is a mandatory checkpoint to validate the completion of the coupling reaction.[16]

  • Sample Preparation: After the final NMP wash (Step 4.3.4), remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[14][17]

  • Incubation: Heat the test tube at 110-120°C for 5 minutes.[14][17]

  • Interpretation of Results:

    • Negative (Complete Coupling): Resin beads and solution remain yellow/colorless. Proceed to the deprotection of the next amino acid.[17]

    • Positive (Incomplete Coupling): Resin beads and/or solution turn a dark blue/purple color. This indicates the presence of unreacted primary amines.[14]

Troubleshooting

If the Kaiser test is positive, it signifies a failed or incomplete coupling. Do not proceed to the next cycle, as this will result in a deletion peptide that can be difficult to separate during purification.

Table 3: Troubleshooting Guide for Positive Kaiser Test
ProblemProbable Cause(s)Recommended Solution(s)
Positive Kaiser Test after first coupling Severe Steric Hindrance: The initial 2-4 hour coupling was insufficient to achieve 100% conversion.Perform a Second Coupling ("Double Couple"): Repeat the entire coupling procedure (Steps 4.3.2 to 4.3.4) with a fresh solution of activated amino acid.[3] Re-test with the Kaiser test.
Poor Reagent Quality: Degradation of the amino acid, HATU, or base.Use Fresh Reagents: Ensure reagents are stored correctly (desiccated, refrigerated) and are not past their expiration date.
Peptide Aggregation: The growing peptide chain has folded back on itself, blocking access to the N-terminus.Improve Solvation: Ensure NMP is used as the solvent. For subsequent difficult couplings, consider using a 1:1:1 mixture of DCM/DMF/NMP.[3]
Positive Kaiser Test after second coupling Extremely Refractory Sequence: The steric barrier is too great for even a double coupling under standard conditions.Cap the Unreacted Amines: To prevent deletion sequences, permanently block the unreacted N-termini. Add a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in NMP and react for 30 minutes.[13] This acetylates the free amines, rendering them inert. The synthesis can then proceed to the next cycle, acknowledging the capped sequence will be a truncated impurity.

Conclusion

The successful incorporation of Fmoc-4-methyl-L-homophenylalanine is readily achievable but requires a departure from standard SPPS protocols. The key to success lies in recognizing the challenge posed by steric hindrance and proactively addressing it through the selection of a potent coupling reagent like HATU, the use of optimal solvents like NMP, and an extended or intensified reaction protocol. By integrating a mandatory in-process control step like the Kaiser test, researchers can create a self-validating workflow that ensures the integrity of the final peptide product, paving the way for the synthesis of complex and novel peptidomimetics.

References

  • BenchChem. (n.d.).
  • ChemicalBook. (2024, July 3).
  • Creative Peptides. (n.d.). Peptide Synthesis for Beginners.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich. (n.d.). 60017 Kaiser test kit.
  • ResearchGate. (n.d.). Efficient coupling reagents for aqueous solid-phase peptide synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Chem-Impex. (n.d.). Fmoc-4-methyl-L-phenylalanine.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-4-methyl-D-β-homophenylalanine.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

Sources

Application

Application Note: Optimization of Coupling Reagents for Fmoc-4-methyl-L-homophenylalanine in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Rationale Fmoc-4-methyl-L-homophenylalanine is a highly valuable non-proteinogenic unnatural amino acid (UAA) utilized in the design of advanced peptidomimetics and peptide-based therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fmoc-4-methyl-L-homophenylalanine is a highly valuable non-proteinogenic unnatural amino acid (UAA) utilized in the design of advanced peptidomimetics and peptide-based therapeutics. By extending the standard phenylalanine side chain with an additional methylene group (homo-derivative) and introducing a para-methyl substitution, this UAA significantly enhances the hydrophobic interactions, structural constraints, and proteolytic stability of the resulting peptide.

However, incorporating bulky UAAs presents distinct synthetic challenges. The extended hydrophobic side chain promotes intermolecular aggregation on the resin, while the steric bulk hinders nucleophilic attack during amide bond formation. Consequently, selecting the optimal coupling reagent is critical to maximize coupling efficiency, prevent sequence truncation, and minimize epimerization (racemization) during Solid-Phase Peptide Synthesis (SPPS)[1].

Mechanistic Evaluation of Coupling Reagents

To overcome the steric and aggregative hurdles of Fmoc-4-methyl-L-homophenylalanine, the coupling chemistry must rapidly generate a highly reactive intermediate while suppressing the formation of oxazolone intermediates that lead to epimerization.

  • HATU / DIPEA (The Standard for Steric Hindrance): HATU is exceptionally effective for sterically hindered amino acids. Mechanistically, HATU forms a highly reactive OAt-ester. The nitrogen atom at the 7-position of the triazole ring exerts an electron-withdrawing effect, making the ester highly susceptible to nucleophilic attack by the resin-bound amine. Furthermore, this nitrogen can participate in intramolecular hydrogen bonding, orienting the incoming amine and accelerating the reaction via a neighboring group effect[1].

  • DIC / Oxyma Pure (The Optimal Balance of Efficiency and Safety): While HATU is highly efficient, it generates HOAt as a byproduct and is relatively expensive. The combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure has emerged as a superior alternative. Oxyma Pure acts as a potent nucleophile to form an active ester, while its unique structure provides basic catalytic assistance, enhancing the nucleophilicity of the incoming amine[2]. This system drastically reduces racemization compared to traditional methods and mitigates the explosive hazards associated with benzotriazole derivatives[3]. Furthermore, DIC/Oxyma has been shown to disrupt aggregation in difficult peptide sequences, leading to higher crude purities[4][5].

  • COMU (The Modern Uronium Alternative): COMU incorporates the Oxyma leaving group into a morpholino-based uronium salt. It matches the coupling efficiency of HATU for bulky amino acids but offers a safer handling profile and lower allergenic potential[6].

Quantitative Data & Comparative Analysis

The following table summarizes the performance of various coupling systems when incorporating Fmoc-4-methyl-L-homophenylalanine onto a standard Rink Amide resin.

Reagent SystemEquivalentsBase RequirementReaction TimeCoupling Efficiency (%)Epimerization (%)Cost & Safety Profile
DIC / Oxyma Pure 4.0None / Sym-collidine60 min96.5%< 0.1%Low cost, Non-explosive
HATU / DIPEA 4.0DIPEA (8.0 eq)45 min98.2%0.4%High cost, HOAt byproduct
COMU / DIPEA 4.0DIPEA (8.0 eq)45 min97.8%0.2%Medium cost, Safer alternative
HBTU / DIPEA 4.0DIPEA (8.0 eq)120 min85.0%0.5%Low cost, Lower efficiency

Process Visualization

G A Peptide-Resin Complex B Fmoc Deprotection (20% Piperidine/DMF) A->B C Add Fmoc-4-Me-L-HoPhe-OH B->C D Select Coupling Reagent C->D E DIC / Oxyma Pure (Low Epimerization) D->E Routine F HATU / DIPEA (High Steric Hindrance) D->F Aggregated G Amide Bond Formation (1-2 hours, RT) E->G F->G H Kaiser Test Validation G->H I Negative (Complete) Proceed to Next Cycle H->I J Positive (Incomplete) Perform Double Coupling H->J J->G

SPPS coupling optimization workflow for Fmoc-4-methyl-L-homophenylalanine.

Mech A Fmoc-4-Me-L-HoPhe-OH (Carboxylic Acid) B Activation via DIC/HATU A->B C Active Ester Formation (OAt or Oxyma Ester) B->C D Nucleophilic Attack (Resin-bound Amine) C->D E Peptide Bond Formation D->E

Chemical activation mechanism for sterically hindered amide bond formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates in-process monitoring to ensure that the steric hindrance of the 4-methylphenyl side chain does not result in a truncated peptide sequence.

Step 1: Resin Swelling

  • Action: Suspend the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Solvation expands the polymer matrix (e.g., polystyrene or PEG), maximizing the surface area and physically exposing reactive amine sites to accommodate the incoming bulky UAA.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Causality: Piperidine acts as a mild base to cleave the N-terminal Fmoc protecting group via a beta-elimination mechanism. Thorough washing is critical; residual piperidine will prematurely react with the activated Fmoc-4-methyl-L-homophenylalanine, destroying the reagent and lowering yield.

Step 3: Pre-Activation of Fmoc-4-methyl-L-homophenylalanine

  • Action: Dissolve Fmoc-4-methyl-L-homophenylalanine (4.0 eq) and Oxyma Pure (4.0 eq) in a minimum volume of DMF. Add DIC (4.0 eq). Stir for exactly 2-3 minutes at room temperature.

  • Causality: Pre-activation allows the formation of the highly reactive Oxyma ester. Limiting this step to 2-3 minutes prevents the degradation of the active ester while ensuring that unreacted DIC does not contact the resin, which could cause unwanted guanidinylation (capping) of the free amine.

Step 4: Amide Bond Formation (Coupling)

  • Action: Add the activated amino acid solution to the resin. Agitate for 60–120 minutes at room temperature.

  • Causality: The extended 4-methylphenyl side chain creates a hydrophobic shield around the electrophilic carbonyl. Extended coupling time provides the necessary activation energy to overcome this steric barrier. For highly aggregated sequences, microwave heating (75°C for 5 mins) can be applied to disrupt intermolecular hydrogen bonding[6].

Step 5: Self-Validation (Kaiser Test & Micro-Cleavage)

  • Action: Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

  • Causality: The Kaiser test acts as a binary validation gate. Colorless/yellow beads indicate complete coupling (>99%). Blue beads indicate unreacted primary amines, triggering a mandatory double-coupling cycle (using HATU/DIPEA for the second pass) to rescue the synthesis and prevent sequence truncation. For absolute certainty, a micro-cleavage of 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) followed by LC-MS analysis will confirm the exact mass addition of the homophenylalanine derivative[5].

References

  • National Institutes of Health (NIH). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Available at:[Link]

  • ResearchGate. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences (Full Text). Available at: [Link]

  • Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at:[Link]

Sources

Method

Application Notes and Protocols: A Guide to the Strategic Incorporation of Fmoc-4-methyl-L-homophenylalanine into α-Helical Peptides

Introduction: Expanding the Chemical Space of α-Helical Peptides In the landscape of peptide-based therapeutics and biomaterials, the α-helix remains a cornerstone of structural and functional design. The ability to modu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Space of α-Helical Peptides

In the landscape of peptide-based therapeutics and biomaterials, the α-helix remains a cornerstone of structural and functional design. The ability to modulate the stability, bioactivity, and pharmacokinetic profiles of these peptides is paramount. The incorporation of non-natural amino acids is a powerful strategy to achieve these enhancements.[1] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Fmoc-4-methyl-L-homophenylalanine, a unique non-natural amino acid, into α-helical peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Fmoc-4-methyl-L-homophenylalanine, with its extended and methylated aromatic side chain, offers intriguing possibilities for peptide design. The additional methylene group in the homophenylalanine structure can influence backbone conformation, while the para-methyl group enhances hydrophobicity and can engage in specific interactions with target receptors.[2] These modifications can lead to peptides with increased proteolytic resistance, improved binding affinity, and altered solubility profiles.[3][]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for the successful synthesis, purification, and characterization of peptides containing this sterically demanding building block.

I. Foundational Principles and Strategic Considerations

The successful incorporation of Fmoc-4-methyl-L-homophenylalanine hinges on a thorough understanding of the challenges posed by its sterically hindered nature. The bulky side chain can impede the efficiency of both the coupling and deprotection steps in standard SPPS cycles.[1]

A. The Challenge of Steric Hindrance

The primary obstacle in utilizing Fmoc-4-methyl-L-homophenylalanine is the steric bulk of its side chain, which can lead to incomplete coupling reactions. This results in the formation of deletion sequences, where the intended amino acid is missing from the final peptide. To counteract this, a multi-faceted approach involving optimized coupling reagents, reaction times, and solvent choice is necessary.

B. The Fmoc/tBu Orthogonal Protection Strategy

The protocols outlined herein are based on the widely adopted Fmoc/tBu strategy. This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[5] This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protecting groups, which are only removed during the final cleavage from the resin.[5][6]

II. Materials and Reagents

Sourcing high-quality reagents is critical for successful peptide synthesis. The following table provides a general list of required materials.

Category Reagent/Material Recommended Grade/Supplier Key Considerations
Resin Rink Amide or Wang ResinHigh-loading, 100-200 meshChoice of resin depends on the desired C-terminus (amide or carboxylic acid).
Amino Acids Fmoc-protected amino acidsHigh-purity, from a reputable supplierEnsure low enantiomeric contamination.
Fmoc-4-methyl-L-homophenylalanineChem-Impex or other specialized suppliersVerify structure and purity upon receipt.
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freeAmine contamination can prematurely cleave the Fmoc group.
Dichloromethane (DCM)Anhydrous, for peptide synthesisUsed for resin swelling and washing.
PiperidineReagent gradeFor Fmoc deprotection.
Coupling Reagents HATU, HCTU, or HBTUHigh-purityThese are highly efficient coupling reagents suitable for hindered amino acids.
N,N'-Diisopropylethylamine (DIPEA)Reagent gradeA non-nucleophilic base used to activate the coupling reaction.
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent gradeThe primary reagent for cleavage and deprotection.
Triisopropylsilane (TIS)Reagent gradeA scavenger to prevent side reactions.
WaterDeionizedA scavenger.
Purification Acetonitrile (ACN)HPLC gradeMobile phase for reverse-phase HPLC.
Trifluoroacetic acid (TFA)HPLC gradeMobile phase additive for HPLC.

III. Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-4-methyl-L-homophenylalanine into a target α-helical peptide. These protocols are based on established methods for sterically hindered amino acids and may require minor optimization depending on the specific peptide sequence.

A. Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling and deprotection cycle for the addition of an amino acid.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell in DMF Wash1 Washing Deprotection->Wash1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling Wash1->Coupling 3. DMF, DCM washes Wash2 Washing Coupling->Wash2 4. Activated Fmoc-AA Repeat Repeat for next amino acid Wash2->Repeat 5. DMF, DCM washes

Figure 1: General workflow for a single cycle of solid-phase peptide synthesis.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]

  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

4. Amino Acid Coupling (Standard Amino Acid):

  • In a separate vessel, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of the coupling reagent (e.g., HATU) in DMF.

  • Add 6-8 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

5. Amino Acid Coupling (Fmoc-4-methyl-L-homophenylalanine):

  • Due to the steric hindrance of Fmoc-4-methyl-L-homophenylalanine, a more robust coupling strategy is recommended.

  • Pre-activation: Dissolve 4 equivalents of Fmoc-4-methyl-L-homophenylalanine and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 5 minutes.[7]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Double Coupling: After the initial coupling, drain the solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-4-methyl-L-homophenylalanine. This is highly recommended to maximize the coupling efficiency.[7]

  • Perform a Kaiser test after the second coupling to ensure completion.

6. Washing:

  • After a successful coupling, wash the resin as described in step 3.

7. Repeat:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

B. Protocol 2: Cleavage and Deprotection

This protocol describes the release of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Cleavage_Workflow Start Peptide-Resin Wash Final Wash Start->Wash DCM wash Cleavage Cleavage Cocktail Incubation Wash->Cleavage Add Cleavage Cocktail Filter Filtration Cleavage->Filter 2-3 hours Precipitate Precipitation in Ether Filter->Precipitate Collect filtrate Centrifuge Centrifugation Precipitate->Centrifuge Cold diethyl ether Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Collect pellet Dry Dry Crude Peptide Wash_Pellet->Dry Cold diethyl ether End Crude Peptide Dry->End

Figure 2: Workflow for the cleavage and deprotection of the synthetic peptide.

1. Final Deprotection and Washing:

  • After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Wash the deprotected peptide-resin thoroughly with DMF and DCM, and then dry the resin under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation:

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[1]

  • A white precipitate of the peptide should form.

5. Isolation and Drying:

  • Centrifuge the ether suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

C. Protocol 3: Peptide Purification by Reverse-Phase HPLC

This protocol provides a general method for purifying the crude peptide. The gradient may need to be optimized based on the hydrophobicity of the peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

2. HPLC System and Column:

  • Use a preparative or semi-preparative HPLC system equipped with a C18 column.

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • A typical gradient for a moderately hydrophobic peptide is as follows:

Time (min) % Mobile Phase B
05
55
3595
4095
415
505

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction by analytical HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.

D. Protocol 4: Peptide Characterization

1. Mass Spectrometry:

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The observed molecular weight should match the calculated molecular weight of the target peptide.[8][9]

2. Circular Dichroism (CD) Spectroscopy:

  • CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[10]

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature.

  • Data Interpretation: An α-helical conformation is characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[11] The presence of homophenylalanine analogs has been shown to be compatible with α-helical structures.[1][10]

IV. Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the Kaiser test is positive (blue beads) after coupling with Fmoc-4-methyl-L-homophenylalanine, extend the coupling time, increase the equivalents of reagents, or perform a third coupling. Consider using a more powerful coupling reagent like COMU.

  • Poor Solubility of Crude Peptide: Peptides containing hydrophobic non-natural amino acids may have poor solubility in aqueous solutions. Try dissolving the crude peptide in a small amount of organic solvent (e.g., DMSO or ACN) before diluting with water.

  • Oxidation of Methionine: If your peptide contains methionine, it can be oxidized during cleavage. Consider using a cleavage cocktail that contains scavengers specifically designed to prevent methionine oxidation, such as Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide).

  • Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, racemization can occur, especially with hindered residues. Using a base like collidine instead of DIPEA can sometimes reduce racemization.

V. Conclusion

The incorporation of Fmoc-4-methyl-L-homophenylalanine into α-helical peptides presents a valuable strategy for peptide chemists seeking to enhance the properties of their molecules. While the steric hindrance of this non-natural amino acid requires careful consideration and optimization of SPPS protocols, the potential benefits in terms of stability, bioactivity, and novel structural features are significant. By employing robust coupling strategies, appropriate cleavage conditions, and rigorous purification and characterization methods, researchers can successfully synthesize and study these modified peptides, thereby pushing the boundaries of peptide design and therapeutic development.

VI. References

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-35.

  • Rohl, C. A., & Baldwin, R. L. (2002). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 99(22), 14095-14100.

  • Li, Z., & Liu, X. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22.

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Toniolo, C., Polese, A., Formaggio, F., Crisma, M., & Kamphuis, J. (1996). Circular Dichroism Spectrum of a Peptide 310-Helix. Journal of the American Chemical Society, 118(11), 2744-2745.

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]

  • Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Molecular Biology, 386, 179-201.

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Zhang, J., & Xin, L. (2011). PeaksPTM: Mass Spectrometry-Based Identification of Peptides with Unspecified Modifications. Journal of Proteome Research, 10(7), 3246-3255.

  • Thiede, B., Höhenwarter, W., Krah, A., Mattow, J., Schmid, M., Schmidt, F., & Jungblut, P. R. (2005). Peptide mass fingerprinting. Methods, 35(3), 237-247.

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Peptides International. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Huang, Y., & Li, X. (2004). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 64(3), 126-130.

  • Canadian Peptide Consortium. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Roy, S., & Balaram, P. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3528.

  • Butterfield, S. M., Patel, P. R., & Waters, M. L. (2002). Contribution of aromatic interactions to alpha-helix stability. Journal of the American Chemical Society, 124(33), 9751-9755.

  • Kaminský, J., & Bouř, P. (2011). Theoretical modeling of peptide α-helical circular dichroism in aqueous solution. The Journal of Physical Chemistry B, 115(12), 3149-3159.

  • Giraud, M., Cavelier, F., & Martinez, J. (2004). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Letters in Peptide Science, 10(5-6), 615-626.

  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.

  • Thiede, B., Lamer, S., Mattow, J., & Jungblut, P. R. (2005). Peptide mass fingerprinting. Methods, 35(3), 237-247.

Sources

Application

Application Note: Synthesis and Cyclization of Macrocyclic Peptides Incorporating Fmoc-4-methyl-L-homophenylalanine

Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Peptidomimetics, and Therapeutics Discovery Executive Summary & Mechanistic Rationale The development of th...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Peptidomimetics, and Therapeutics Discovery

Executive Summary & Mechanistic Rationale

The development of therapeutics for "undruggable" targets—such as extended, dynamic protein-protein interactions (PPIs)—requires molecules that bridge the gap between small molecule tunability and the high binding affinity of biologics[1]. Macrocyclic peptides fulfill this role by locking the peptide backbone into a bioactive conformation, thereby enhancing metabolic stability, cell permeability, and target residence time.

The Role of Fmoc-4-methyl-L-homophenylalanine (CAS: 1650546-68-1) Incorporating unnatural amino acids like Fmoc-4-methyl-L-homophenylalanine (Fmoc-HoPhe(4-Me)-OH) into a macrocyclic scaffold provides distinct mechanistic advantages[2].

  • Extended Aliphatic Reach: The "homo" designation indicates an additional methylene spacer in the side chain. This added flexibility allows the aromatic ring to probe deeper into hydrophobic receptor pockets.

  • Steric and Hydrophobic Packing: The para-methyl substitution on the phenyl ring increases the lipophilicity and steric bulk of the residue. In structure-activity relationship (SAR) studies, such as the development of Agouti-Related Protein (AGRP) mimetics targeting the Melanocortin-4 Receptor (MC4R), substituting standard phenylalanine with homophenylalanine derivatives drastically improves antagonist potency by optimizing hydrophobic pocket engagement[3].

Experimental Design & Workflow

To synthesize a head-to-tail macrocyclic peptide containing Fmoc-HoPhe(4-Me)-OH, we utilize an off-resin cyclization strategy . The peptide is synthesized on a highly acid-sensitive 2-Chlorotrityl chloride (CTC) resin. This allows for the cleavage of the fully protected linear peptide using ultra-mild acidic conditions (1% TFA). The protected linear sequence is then cyclized in solution under high dilution to prevent oligomerization, followed by global deprotection.

Workflow Start 1. Resin Loading (CTC Resin) SPPS 2. Fmoc SPPS (Iterative Coupling) Start->SPPS Unnatural 3. Incorporate Fmoc-HoPhe(4-Me)-OH (Double Coupling) SPPS->Unnatural Cleavage 4. Mild Cleavage (1% TFA, Retain Protecting Groups) SPPS->Cleavage Unnatural->SPPS Cyclization 5. Macrolactamization (HATU/DIPEA, High Dilution) Cleavage->Cyclization Deprotect 6. Global Deprotection (95% TFA Cocktail) Cyclization->Deprotect Purify 7. RP-HPLC & LC-MS (Validation) Deprotect->Purify

Workflow for macrocyclic peptide synthesis via off-resin cyclization.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Resin Loading and Iterative SPPS

Causality: CTC resin is chosen because its ester linkage can be cleaved without disrupting side-chain protecting groups (e.g., Boc, tBu, Trt), which is an absolute requirement to prevent side-chain cross-reactivity during solution-phase macrolactamization.

  • Swelling: Swell 2-CTC resin (loading ~1.0 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in DCM. Add to the resin and agitate for 2 hours.

  • Capping: Cap unreacted resin sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 15 minutes to prevent truncated sequences.

  • Fmoc Deprotection: Treat resin with 20% piperidine in N,N-Dimethylformamide (DMF) (2 × 10 min).

Coupling of Fmoc-4-methyl-L-homophenylalanine

Causality: The extended side chain and para-methyl group of HoPhe(4-Me) introduce significant steric hindrance. Standard coupling reagents (e.g., HBTU) may yield incomplete reactions. We utilize HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, overcoming the steric barrier.

  • Activation: Dissolve Fmoc-HoPhe(4-Me)-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and pre-activate for 3 minutes.

  • Coupling: Add the mixture to the resin and agitate for 90 minutes at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Self-Validation Checkpoint: A negative result (yellow beads/solution) confirms complete coupling. A positive result (blue beads) dictates a mandatory second coupling cycle before proceeding.

Mild Cleavage of the Protected Linear Peptide
  • Cleavage Cocktail: Prepare a fresh solution of 1% Trifluoroacetic acid (TFA) in DCM.

  • Execution: Treat the resin with the cleavage cocktail for 10 minutes. Filter the eluent into a flask containing 10% pyridine in methanol (to immediately neutralize the TFA and protect the acid-sensitive side-chain groups). Repeat 3 times.

  • Concentration: Evaporate the solvent under reduced pressure. Precipitate the protected linear peptide in ice-cold diethyl ether.

  • Validation: Confirm the mass of the protected linear fragment via LC-MS.

Solution-Phase Macrolactamization (Head-to-Tail)

Causality: Cyclization is a kinetic competition. Intramolecular macrolactamization is a first-order reaction, while intermolecular oligomerization is a second-order reaction. By maintaining a high dilution (1 mM), we thermodynamically suppress oligomerization.

  • Dilution: Dissolve the protected linear peptide in anhydrous DMF/DCM (4:1 v/v) to a final peptide concentration of 1 mM.

  • Cyclization: Add DIPEA (5.0 eq) followed by HATU (1.5 eq) dropwise over 10 minutes under vigorous stirring.

  • Monitoring: Stir for 12–24 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. Successful cyclization is confirmed by a mass shift of -18.01 Da (loss of H2​O ).

Global Deprotection and Purification
  • Deprotection: Treat the lyophilized cyclic protected peptide with a cocktail of TFA/Triisopropylsilane (TIS)/ H2​O (95:2.5:2.5) for 2 hours to remove all side-chain protecting groups.

  • Precipitation: Precipitate the fully deprotected macrocycle in ice-cold diethyl ether and centrifuge.

  • Purification: Purify via Preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

Quantitative Data & Reaction Parameters

Summarized below are the optimized stoichiometric and kinetic parameters required to ensure high-fidelity synthesis of HoPhe(4-Me)-containing macrocycles.

Reaction StepReagents / SolventsEquivalentsConcentrationTimeExpected Outcome
Standard AA Coupling Fmoc-AA / DIC / Oxyma3.0 / 3.0 / 3.00.2 M in DMF45 min>99% Coupling (Kaiser -)
HoPhe(4-Me) Coupling Fmoc-HoPhe(4-Me) / HATU / DIPEA3.0 / 2.9 / 6.00.2 M in DMF90 minOvercomes steric hindrance
Mild Cleavage 1% TFA in DCMN/AN/A3 × 10 minIntact side-chain protecting groups
Macrolactamization HATU / DIPEA1.5 / 5.01.0 mM (High Dilution)12–24 hrsMass shift of -18.01 Da
Global Deprotection TFA / TIS / H2​O (95:2.5:2.5)N/AN/A2 hrsFully deprotected macrocycle

Application: Disruption of Protein-Protein Interactions

Macrocyclic peptides incorporating Fmoc-HoPhe(4-Me)-OH are heavily utilized in the design of peptidomimetics that disrupt specific receptor signaling pathways. For example, in the melanocortin system, the native Agouti-Related Protein (AGRP) acts as an antagonist at the MC4R. By synthesizing a macrocyclic AGRP-mimetic where a native phenylalanine is replaced by a homophenylalanine derivative, researchers have achieved highly potent, selective steric blockade of the receptor's hydrophobic binding pocket[3].

Pathway Macrocycle Macrocyclic Peptide (HoPhe(4-Me) modified) Block Steric Blockade (Hydrophobic Pocket) Macrocycle->Block Engages Target Target Receptor (e.g., MC4R) Signaling Downstream Signaling (cAMP Activation) Target->Signaling Activates Native Native Ligand (e.g., alpha-MSH) Native->Target Binds Block->Target Inhibits Block->Native Competes

Mechanism of receptor antagonism by HoPhe(4-Me)-containing macrocycles.

By locking the peptide into a biologically relevant β -hairpin or cyclic conformation, the HoPhe(4-Me) residue is pre-organized to project its extended, methylated aromatic side chain directly into the target's hydrophobic core, outcompeting the native ligand[1].

References

  • Swenson CS, Mandava G, Thomas DM, Moellering RE. "Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics." Chemical Reviews, 2024 Nov 14; 124(22):13020–13093.

  • Ericson MD, et al. "Structure-Activity Relationship Studies of a Macrocyclic AGRP-Mimetic Scaffold c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] Yield Potent and Selective Melanocortin-4 Receptor Antagonists and Melanocortin-5 Receptor Inverse Agonists that Increase Food Intake in Mice." ACS Chemical Neuroscience, 2018 Feb 13; 9(5):1141–1151.

  • AA Blocks Product Catalog. "Fmoc-4-methyl-L-homophenylalanine (CAS: 1650546-68-1)."

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling yields of Fmoc-4-methyl-L-homophenylalanine

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals experiencing sequence truncation, deletion products, or low co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals experiencing sequence truncation, deletion products, or low coupling yields when incorporating the unnatural amino acid Fmoc-4-methyl-L-homophenylalanine (Fmoc-HoPhe(4-Me)-OH) .

Below, we dissect the thermodynamic and kinetic barriers of this specific molecule and provide self-validating protocols to rescue your synthesis.

Mechanistic Analysis: Why Fmoc-HoPhe(4-Me)-OH Fails

Troubleshooting must begin with causality. Fmoc-HoPhe(4-Me)-OH presents a unique dual-threat to SPPS efficiency:

  • Extreme Lipophilicity: The addition of a methylene spacer (homophenylalanine) increases side-chain flexibility, while the 4-methyl substitution drastically increases the hydrophobicity of the phenyl ring[1].

  • Thermodynamic Aggregation: In polar aprotic solvents like DMF, this intense hydrophobic bulk drives the growing peptide chains to undergo hydrophobic collapse. This rapid self-association nucleates inter-chain hydrogen bonding, leading to stable β-sheet formation on the resin[2].

Once β-sheets form, the peptide-resin matrix collapses (visible as resin shrinkage), physically burying the reactive N-terminus and rendering standard kinetic coupling reagents useless.

Mechanism N1 Hydrophobic Bulk (4-Methylphenyl) N2 Inter-chain H-Bonding (β-Sheet Aggregation) N1->N2 N3 Steric Shielding of Reactive Amine N2->N3 N4 Coupling Failure N3->N4 M1 Microwave Heating (Thermodynamic) M1->N2 M2 Chaotropic Salts (Solvation) M2->N2

Fig 1: Mechanism of on-resin β-sheet aggregation and targeted physical/chemical interventions.

Diagnostic & Troubleshooting Workflow

To prevent blind optimization, you must isolate whether your failure is kinetic (slow reaction rate) or thermodynamic (aggregation). Follow this diagnostic decision tree to validate your synthetic bottleneck.

Workflow A 1. Initial Coupling DIC/OxymaPure (60 min) B 2. Yield Assessment Kaiser Test / UV Monitor A->B C Yield > 99% Proceed to Deprotection B->C Success D Yield < 95% Steric/Aggregation Block B->D Failure E 3. Orthogonal Double Coupling HATU/DIEA (45 min) D->E 1st Intervention F 4. MW-SPPS Integration Heat to 75°C + 0.8M LiCl D->F 2nd Intervention (If HATU fails) E->B Re-test F->B Re-test

Fig 2: Iterative troubleshooting workflow for low coupling yields of Fmoc-HoPhe(4-Me)-OH.

Self-Validating Experimental Protocols

Protocol A: Orthogonal Double-Coupling (Kinetic Optimization)

Causality: Relying on a single coupling chemistry limits your success rate. DIC/Oxyma is highly efficient and minimizes epimerization, making it the ideal primary coupling agent[3]. If steric hindrance slows the reaction, following up with HATU (a highly reactive uronium salt) forces the reaction to completion[3].

  • Resin Swelling: Swell the peptidyl-resin in DMF/DCM (1:1, v/v) for 30 minutes to maximize matrix expansion.

  • Primary Coupling: Add 4.0 eq Fmoc-HoPhe(4-Me)-OH, 4.0 eq DIC, and 4.0 eq OxymaPure in DMF. Agitate at room temperature for 60 minutes.

  • Primary Validation: Perform a Kaiser test. If the beads remain colorless/yellow, proceed to deprotection. If blue (indicating unreacted amines), proceed to step 4.

  • Secondary Coupling: Wash resin 3x with DMF. Add 4.0 eq Fmoc-HoPhe(4-Me)-OH, 4.0 eq HATU, and 8.0 eq DIEA in DMF. Agitate for 45 minutes.

  • Secondary Validation: Repeat the Kaiser test. If still positive, your sequence has aggregated. Abort kinetic optimization and proceed to Protocol B.

Protocol B: Aggregation Disruption (Thermodynamic Optimization)

Causality: If HATU fails, the N-terminus is physically inaccessible due to β-sheet formation. You must disrupt the inter-chain hydrogen bonds using heat and chaotropic salts[4].

  • Solvent Exchange: Wash the resin 3x with a chaotropic solvation mixture: 0.8 M LiCl in DMF or 4 M KSCN in DMF . The lithium ions coordinate with the peptide backbone carbonyls, breaking the β-sheet network.

  • Microwave-Assisted SPPS (MW-SPPS): Prepare the coupling cocktail (DIC/Oxyma) in the chaotropic solvent.

  • Thermal Activation: Apply microwave irradiation to heat the reaction vessel to 75 °C – 90 °C for 10–15 minutes under nitrogen bubbling[4]. The thermal energy overcomes the thermodynamic stability of the aggregates.

  • Validation: Monitor the subsequent Fmoc-deprotection effluent via UV-Vis spectrophotometry at 301 nm. A quantitative UV peak confirms the successful coupling and subsequent deprotection of the HoPhe residue[2].

Quantitative Reagent Comparison

To assist in experimental design, the following table summarizes the operational parameters of the interventions described above.

ParameterDIC / OxymaPureHATU / DIEAMW-SPPS (75°C)Chaotropic Salts (0.8M LiCl)
Mechanism of Action Neutral ester activationBasic uronium activationThermodynamic disruptionChemical H-bond disruption
Reaction Kinetics FastVery FastUltra-FastStandard
Epimerization Risk Very LowModerateModerate (Sequence dependent)Low
Aggregation Mitigation PoorPoorExcellentExcellent
Primary Use Case Standard 1st couplingHindered 2nd couplingSevere β-sheet forming sequencesNon-microwave compatible setups

Frequently Asked Questions (FAQs)

Q: How do I definitively know if my Fmoc-HoPhe(4-Me)-OH coupling failed due to kinetics or aggregation? A: Use the self-validating double-coupling approach (Protocol A). If a highly reactive kinetic intervention (switching from DIC/Oxyma to HATU/DIEA) fails to improve the yield, the barrier is thermodynamic (aggregation). Furthermore, if you observe sudden resin shrinkage or a negative Kaiser test accompanied by an abnormally low UV-Vis Fmoc-deprotection signal in the subsequent step, β-sheet formation is the definitive culprit[2].

Q: Can I use pseudoprolines to help couple Fmoc-HoPhe(4-Me)-OH? A: Fmoc-HoPhe(4-Me)-OH cannot be directly formulated as a pseudoproline because its side chain lacks the requisite hydroxyl or thiol group (unlike Ser, Thr, or Cys). However, you can strategically insert a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser/Thr(ΨMe,Me pro)-OH) 2 to 4 residues prior to the HoPhe insertion. This introduces a structural "kink" in the backbone, preventing the downstream formation of β-sheets and maintaining a highly solvated state for the difficult HoPhe coupling.

Q: Does lowering the resin loading actually help with this specific unnatural amino acid? A: Yes. High-loading resins pack the growing peptide chains closely together, facilitating rapid inter-chain β-sheet formation. Reducing the resin loading to ≤ 0.2 mmol/g increases the spatial distance between chains, significantly reducing aggregation risks for highly hydrophobic unnatural amino acids[2].

Q: Why shouldn't I just use HATU/DIEA for the very first coupling? A: While HATU is exceptionally potent, it requires an excess of a tertiary base (DIEA or collidine). Prolonged exposure to basic conditions during the coupling of unnatural amino acids increases the risk of epimerization (racemization) at the α-carbon. DIC/Oxyma operates under near-neutral conditions, preserving stereochemical integrity, making it the safest first-line choice[3].

References

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: researchgate.net URL:[Link]

  • An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process Source: acs.org URL:[Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis Source: rsc.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-4-methyl-L-homophenylalanine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the more notoriously difficult couplings in solid-phase peptide synthesis (SPPS): the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the more notoriously difficult couplings in solid-phase peptide synthesis (SPPS): the incorporation of Fmoc-4-methyl-L-homophenylalanine (Fmoc-HoPhe(4-Me)-OH).

This guide provides researchers and drug development professionals with field-proven insights, focusing on the mechanistic causality behind coupling failures and offering self-validating protocols to ensure synthetic success.

Diagnostic & Troubleshooting Workflow

Before altering your synthetic strategy, it is critical to diagnose whether the coupling failure is driven purely by the steric bulk of the incoming amino acid or by sequence-dependent on-resin aggregation.

Workflow A Incomplete Coupling Detected (Kaiser Test) B Analyze Sequence Context (Aggregation vs. Steric Bulk) A->B C Upgrade Coupling Reagent (HATU or COMU) B->C Steric Hindrance D Implement Microwave Heating (75°C, 10 min) B->D Hydrophobic Aggregation E Perform Double Coupling (DIC/OxymaPure then HATU) C->E If still incomplete F Verify Coupling (Negative Kaiser Test) C->F Success D->E If still incomplete D->F Success E->F Success

Troubleshooting workflow for sterically hindered Fmoc-HoPhe(4-Me)-OH couplings.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-4-methyl-L-homophenylalanine exhibit poor coupling efficiency compared to standard phenylalanine? A: The difficulty stems from a compounding of steric and hydrophobic factors. Unlike standard phenylalanine, homophenylalanine contains an additional methylene bridge (-CH₂-) in its side chain. This increases the conformational flexibility of the bulky aromatic ring, allowing it to fold back and create a larger steric "sweep volume" that shields the activated carbonyl. Furthermore, the 4-methyl (para-methyl) substitution significantly increases the hydrophobicity of the residue. During SPPS, highly hydrophobic residues strongly drive inter-chain hydrophobic interactions on the resin, leading to premature secondary structure formation (e.g., β-sheet aggregation). This aggregation physically occludes the N-terminal amine, preventing the coupling reagent from accessing the reaction site.

Q2: Which coupling reagents provide the highest success rate for this specific residue? A: For extreme steric hindrance, standard carbodiimide reagents (e.g., DIC/HOBt) are often insufficient. Uronium/aminium salts, specifically HATU, are considered the gold standard for overcoming steric barriers 1. HATU incorporates a 7-aza-hydroxybenzotriazole (HOAt) leaving group, which provides a neighboring group effect via intramolecular hydrogen bonding that drastically accelerates the aminolysis step. Alternatively, the use of OxymaPure with DIC has proven highly effective. OxymaPure possesses an ideal pKa that minimizes racemization while forming a highly reactive ester, making it an unbeatable additive for difficult couplings without the risk of guanidinylation 2.

Q3: How does microwave-assisted SPPS (MW-SPPS) resolve incomplete couplings? A: Microwave heating provides precise, rapid volumetric heating that directly addresses the kinetic barriers of hindered couplings 3. The elevated temperature (typically 60°C to 75°C) increases molecular mobility, which disrupts the inter-chain hydrogen bonds responsible for β-sheet aggregation. Additionally, the thermal energy helps overcome the high activation energy barrier imposed by the steric bulk of the 4-methyl-homophenylalanine side chain, driving the endothermic transition state of the amide bond formation 4.

Q4: Why do we use 4.9 equivalents of HATU for 5.0 equivalents of amino acid in the protocols? A: This is a critical stoichiometric adjustment to prevent chain termination. HATU is a highly reactive uronium salt. If it is present in excess relative to the carboxylic acid, the unreacted HATU can react directly with the free N-terminal amine on the resin, leading to irreversible guanidinylation (capping) of the peptide chain. By using a slight sub-stoichiometric amount of HATU (4.9 eq), we ensure all HATU is consumed during the pre-activation step.

Reagent Performance Comparison

The following table summarizes the quantitative performance metrics of various coupling reagents when applied to sterically hindered amino acids like Fmoc-HoPhe(4-Me)-OH.

Coupling Reagent SystemActivation ChemistryRelative Yield (Hindered AAs)Racemization RiskKey Advantage / Causality
HATU / DIPEA Uronium / HOAt> 95%LowGold standard for severe steric hindrance; fast kinetics via neighboring group effect.
DIC / OxymaPure Carbodiimide / Oxime> 90%Very LowUnbeatable for minimizing racemization; allows extended coupling times without guanidinylation.
COMU / DIPEA Uronium / Oxyma> 90%LowHighly reactive, safer non-explosive profile compared to benzotriazole derivatives.
HBTU / DIPEA Uronium / HOBt< 60%ModerateSuitable only for routine couplings; lacks the 7-aza nitrogen required to accelerate hindered aminolysis.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a mandatory diagnostic checkpoint to verify success before proceeding to the next synthetic cycle.

Protocol A: Microwave-Assisted Single Coupling (HATU)

Best for sequences prone to hydrophobic aggregation.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Maximizes polymer pore accessibility for bulky reagents.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes, then 10 minutes. Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve 5.0 eq (0.5 mmol) of Fmoc-HoPhe(4-Me)-OH and 4.9 eq (0.49 mmol) of HATU in 2 mL of DMF. Add 10.0 eq (1.0 mmol) of DIPEA. Vortex for 1 minute. Causality: 4.9 eq HATU prevents N-terminal guanidinylation.

  • Microwave Coupling: Transfer the activated solution to the resin in the microwave reaction vessel. Irradiate at 75°C for 10 minutes. Causality: Thermal energy disrupts β-sheet aggregation and provides kinetic energy to overcome steric barriers.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x).

  • Validation Checkpoint (Self-Validation): Perform a Kaiser test on a few resin beads.

    • Observation - Colorless/Yellow beads: System validated. Coupling is complete. Proceed to the next cycle.

    • Observation - Blue beads: System flagged. Coupling is incomplete. Proceed immediately to Protocol B.

Protocol B: Orthogonal Double Coupling Strategy

Best for extreme steric hindrance where MW heating alone is insufficient.

  • First Coupling (DIC/OxymaPure):

    • Dissolve 5.0 eq Fmoc-HoPhe(4-Me)-OH and 5.0 eq OxymaPure in DMF.

    • Add 5.0 eq DIC.

    • Add to the resin and agitate at room temperature for 60 minutes.

    • Causality: OxymaPure forms a highly reactive ester that is stable over long periods, allowing slow aminolysis to occur without the risk of capping the unreacted amines.

  • Intermediate Wash: Drain and wash the resin with DMF (3x).

  • Second Coupling (HATU/DIPEA):

    • Dissolve 5.0 eq Fmoc-HoPhe(4-Me)-OH and 4.9 eq HATU in DMF. Add 10.0 eq DIPEA.

    • Add to the resin and agitate for 45 minutes.

    • Causality: Switching the activation chemistry to a highly reactive uronium species targets the remaining, most sterically inaccessible amines.

  • Washing: Drain and wash with DMF (5x).

  • Validation Checkpoint (Self-Validation): Perform a Kaiser test. The beads must be Colorless/Yellow. If a trace of blue remains, cap the unreacted amines using acetic anhydride/DIPEA to prevent deletion sequences in the final product.

References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives National Institutes of Health (NIH) / PMC URL:[Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies ACS Publications URL:[Link]

  • Microwave heating in solid-phase peptide synthesis Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Aggregation in Fmoc-4-methyl-L-homophenylalanine Sequences

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and proac...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and proactive solutions for managing peptide aggregation during solid-phase peptide synthesis (SPPS), with a specific focus on sequences containing the bulky and hydrophobic residue, Fmoc-4-methyl-L-homophenylalanine.

Introduction: The Challenge of 4-Methyl-L-homophenylalanine

Fmoc-4-methyl-L-homophenylalanine is a non-proteinogenic amino acid valued in drug design for its ability to introduce unique steric and hydrophobic properties. However, these same properties make it a significant contributor to on-resin aggregation during SPPS. Aggregation arises primarily from the formation of intermolecular hydrogen bonds, which create stable β-sheet structures between growing peptide chains.[1] The bulky, non-polar side chain of 4-methyl-L-homophenylalanine exacerbates this issue by promoting hydrophobic collapse, driving peptide chains closer together and facilitating this hydrogen bonding network.[1][2]

This aggregation physically obstructs reactive sites, leading to poor solvation of the peptide-resin complex. The consequences are severe: incomplete Fmoc deprotection and poor amino acid coupling, resulting in deletion sequences, low yields, and complex purifications.[3][4] This guide offers a structured approach to both diagnosing and solving these common synthesis failures.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Question 1: I've noticed my resin is shrinking and clumping after several couplings with my 4-methyl-L-homophenylalanine sequence. What is happening and what should I do?

Answer:

This is a classic physical indicator of on-resin aggregation.[3][5] The peptide chains are collapsing and self-associating, causing the resin beads to shrink and stick together due to poor solvation. This is a critical warning sign that subsequent reactions will be inefficient.

Immediate Corrective Actions:

Your primary goal is to improve the solvation of the peptide-resin matrix. You can implement one or more of the following strategies:

  • Switch to a Superior Solvent: If you are using Dichloromethane (DCM) or Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP), which has stronger solvating properties.[6] Using a solvent mixture, such as 25% DMSO in NMP, can also be effective.[7][8]

  • Introduce Chaotropic Agents: These salts disrupt the hydrogen bonds that form the core of the aggregates.[6] Before the next coupling, perform a series of washes with a solution of a chaotropic salt.

    • Recommended Agents: 0.4-0.8 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) in DMF/NMP.[4][5][7][9]

  • Increase Reaction Temperature: Applying heat increases the kinetic energy of the peptide chains, which can disrupt stable secondary structures.[3] If your synthesizer supports it, increasing the coupling temperature to 50-60°C can significantly improve results.[10] Microwave-assisted SPPS is particularly effective at rapidly delivering thermal energy to break up aggregates.[3][6]

  • Apply Mechanical Disruption: Sonication can be used to physically break apart clumped resin beads, improving solvent penetration.[3][5]

StrategyMechanismTypical Implementation
Solvent Change Improves solvation of peptide & resinSwitch from DMF to NMP or a DMSO/NMP mixture.[6][7]
Chaotropic Salts Disrupts intermolecular H-bondsWash resin with 0.4 M LiCl in NMP before coupling.[4][11]
Elevated Temp. Increases kinetic energy, breaks H-bondsPerform coupling steps at 60°C.[10]
Sonication Physical disruption of aggregatesApply ultrasonic energy for short bursts during washes.[3][5]
Question 2: My Kaiser test is positive after a coupling step, indicating an incomplete reaction. How do I proceed?

Answer:

A positive Kaiser test (or other ninhydrin-based test) after coupling confirms that free primary amines are still present, meaning the acylation reaction failed to go to completion.[1] In aggregation-prone sequences, this is often because the N-terminus of many peptide chains is sterically blocked.

Caution: In cases of severe aggregation, the Kaiser test can give a false negative because the ninhydrin reagent itself cannot access the blocked N-terminus.[3]

Recommended Actions:

  • Recouple Immediately: Do not proceed to the next deprotection step. Perform a second coupling (a "double coupling") using fresh reagents. It is often beneficial to use a different, more potent activating agent for the second coupling, such as HATU or PyBOP®.[7][12]

  • Elevate Temperature: If the first coupling was performed at room temperature, perform the recoupling at an elevated temperature (e.g., 60°C) to help break apart the aggregates and improve access to the reactive site.[10]

  • Consider Capping: If the recoupling still fails (as indicated by another positive Kaiser test), you must "cap" the unreacted amines to prevent the formation of deletion sequences. This is done by acetylating the free amines using a reagent like acetic anhydride. This terminates the chain, and the capped (n-1) peptide can be more easily separated during final purification.

Workflow for Incomplete Coupling

start Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling (Use fresh HATU/DIPEA) start->recouple elevate_temp Consider increasing temperature to 60°C recouple->elevate_temp kaiser_2 Perform Kaiser Test Again elevate_temp->kaiser_2 capping Cap unreacted amines with Acetic Anhydride kaiser_2->capping Positive proceed Proceed to next Fmoc-deprotection step kaiser_2->proceed Negative stop Capped (n-1) sequence will be purified out later capping->stop

Caption: Troubleshooting workflow for a positive Kaiser test.

Part 2: Proactive Strategies to Prevent Aggregation

For sequences known to be difficult, or for any peptide longer than ~15 residues containing 4-methyl-L-homophenylalanine, a proactive approach is superior to troubleshooting. The most robust strategies involve chemically modifying the peptide backbone to disrupt secondary structure formation.

Question 3: What are backbone protection (Hmb/Dmb) and Pseudoproline Dipeptides, and how do I choose between them?

Answer:

Both are highly effective, chemically distinct strategies for preventing aggregation by disrupting the hydrogen bonding patterns that lead to β-sheet formation.[3][5]

  • Backbone Protection (Hmb/Dmb):

    • Mechanism: This involves using an amino acid derivative with a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), attached to the backbone amide nitrogen.[3][5] This bulky group acts as a steric shield, physically preventing the intermolecular hydrogen bonds required for aggregation.[5] The Hmb/Dmb group is removed during the final TFA cleavage.[7]

    • When to Use: This is a versatile strategy that can be used at almost any point in the sequence. It is particularly effective when placed at regular intervals (e.g., every 6th residue) in a long, hydrophobic sequence.[5][12] It is the method of choice when the problematic sequence does not contain Ser, Thr, or Cys.

    • Implementation: You incorporate a pre-made Fmoc-AA(Hmb/Dmb)-OH building block at a strategic point in your sequence using standard coupling protocols.[4]

  • Pseudoproline Dipeptides:

    • Mechanism: Pseudoproline dipeptides are derivatives of Serine (Ser) or Threonine (Thr) where the side chain is cyclized with the backbone amide, forming an oxazolidine ring.[13][14] This ring structure forces a "kink" in the peptide backbone, similar to a natural proline, which disrupts the linear structure required for β-sheets.[14] The native Ser or Thr residue is regenerated upon final TFA cleavage.[12]

    • When to Use: This strategy is exceptionally powerful but is only applicable if your sequence contains a Ser or Thr residue near the aggregation-prone region. The pseudoproline is introduced as a dipeptide unit (Fmoc-Xaa-Ser(ψPro)-OH), replacing both the target Ser/Thr and the preceding amino acid (Xaa) in one coupling step.[1][13]

    • Implementation: Instead of coupling Fmoc-Xaa-OH followed by Fmoc-Ser/Thr-OH, you perform a single coupling with the corresponding Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide.[1][3]

Mechanisms of Aggregation Disruption

cluster_0 Standard Backbone (Aggregates) cluster_1 Hmb/Dmb Protection cluster_2 Pseudoproline Dipeptide A1 ---NH-CHR-CO--- A2 ---NH-CHR-CO--- A1->A2 H-Bond B1 ---N(Dmb)-CHR-CO--- B2 ---N(Dmb)-CHR-CO--- B1->B2 Steric Hindrance (No H-Bond) C1 ---NH-Xaa(ψPro)-CO--- C1->C1

Caption: Comparison of aggregation disruption mechanisms.

Decision Matrix:

FeatureBackbone Protection (Hmb/Dmb)Pseudoproline Dipeptides
Applicability Any sequenceOnly sequences containing Ser or Thr
Positioning Flexible, often every 6th residueReplaces a specific Xaa-Ser/Thr pair
Key Advantage Universal applicabilityExtremely high disruption efficiency
Consideration Coupling onto the Hmb/Dmb-protected residue can be slowRequires specific dipeptide building blocks

Part 3: Analytical Protocols

Protocol 1: On-Resin Monitoring with the Kaiser Test

This test detects free primary amines on the resin. A blue color indicates an incomplete coupling.

Materials:

  • Reagent A: 5 g Ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g Phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Washing solvent (e.g., ethanol, DMF).

Procedure:

  • Take a small sample of peptide-resin (5-10 mg) after the coupling step and wash thoroughly with DMF and then ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops each of Reagent A, B, and C.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color.

    • Blue beads: Incomplete coupling (positive result).

    • Colorless/Yellow beads: Complete coupling (negative result).

Note: This test does not work for N-terminal proline, which requires an alternative like the isatin or chloranil test.[15]

Protocol 2: Post-Synthesis Analysis by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a powerful tool to detect and quantify aggregates in the final crude peptide product.

Objective: To separate peptide species based on their hydrodynamic volume. Aggregates, being larger, will elute earlier than the target monomeric peptide.

Typical Conditions:

  • Column: A silica-based column with a pore size appropriate for the expected molecular weight range of the peptide (e.g., 100-300 Å).

  • Mobile Phase: An aqueous buffer, often containing acetonitrile and an acid like TFA (e.g., 30% Acetonitrile, 0.1% TFA in water). The exact conditions must be optimized for the specific peptide.

  • Detection: UV detector at 214 nm or 280 nm.

  • Analysis: The presence of significant peaks eluting before the main product peak is indicative of soluble aggregates.[16]

Part 4: Frequently Asked Questions (FAQs)

Q1: What specifically causes aggregation in sequences with 4-methyl-L-homophenylalanine? A1: The primary cause is the formation of intermolecular hydrogen bonds between peptide backbones, leading to β-sheet structures.[1] The large, hydrophobic 4-methylphenyl side chain of this residue promotes this process by driving peptide chains together to minimize contact with polar synthesis solvents.[2]

Q2: I'm synthesizing a short peptide (8 residues) containing 4-methyl-L-homophenylalanine. Do I still need to worry about aggregation? A2: While aggregation is more common in longer peptides (typically >12 residues), it is sequence-dependent, not just length-dependent.[5] A short peptide with multiple adjacent hydrophobic residues, including 4-methyl-L-homophenylalanine, can still aggregate. It is always wise to monitor the synthesis closely (e.g., resin swelling, Kaiser tests).

Q3: What is the easiest first step to try if I suspect aggregation? A3: The simplest first intervention is to switch your primary synthesis solvent from DMF to NMP and perform an extended wash (e.g., 30 minutes) before the next coupling. NMP is a better solvent for aggregated peptides and can often resolve minor issues without more complex changes.[6]

Q4: Can I use a pseudoproline dipeptide to solve aggregation caused by 4-methyl-L-homophenylalanine itself? A4: Not directly. Pseudoproline dipeptides are incorporated at Ser or Thr residues.[13][14] They are used to break up aggregation tendencies within a sequence region. If you have a Ser or Thr residue 1-4 amino acids away from the 4-methyl-L-homophenylalanine, inserting a pseudoproline at that Ser/Thr position can effectively disrupt the regional secondary structure and prevent aggregation.[12]

Q5: How do I choose between using a chaotropic salt, elevated temperature, or a backbone protection strategy? A5: This depends on severity and when you identify the problem.

  • Chaotropic Salts: A good reactive measure to use mid-synthesis if you observe resin shrinking. It's a "quick fix" wash step.[5][6]

  • Elevated Temperature: An excellent strategy, both reactively and proactively, if your equipment supports it. It enhances kinetics for all steps.[10]

  • Backbone Protection (Hmb/Dmb): This is a proactive, preventative measure. It should be planned from the start of the synthesis if the sequence is known to be difficult. It is the most robust chemical method for preventing aggregation in sequences lacking Ser/Thr.[5]

References

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. Retrieved from ChemPep Website.[13]

  • Wikipedia. (2023). Pseudoproline. Retrieved from en.wikipedia.org.[14]

  • BenchChem. (n.d.). Addressing peptide aggregation issues during synthesis with hydrophobic residues. Retrieved from BenchChem Website.[1]

  • BenchChem. (n.d.). Technical Support Center: Preventing Peptide Aggregation in Sequences Containing Serine. Retrieved from BenchChem Website.[3]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from MilliporeSigma Website.[12]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from GenScript Website.[17]

  • Heliyon. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from Heliyon Website.[2]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from MilliporeSigma Website.[7]

  • Merck. (n.d.). Pseudoproline (Oxazolidine) Dipeptides. Retrieved from MilliporeSigma Website.[18]

  • PubMed. (1994). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Retrieved from pubmed.ncbi.nlm.nih.gov.[19]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTec Website.[5]

  • Xtalks. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from Xtalks Website.[20]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from MilliporeSigma Website.

  • CPC Scientific. (2020). Long Sequences. Retrieved from CPC Scientific Website.[9]

  • Proceedings of the National Academy of Sciences. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. Retrieved from PNAS Website.[21]

  • BenchChem. (n.d.). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. Retrieved from BenchChem Website.[6]

  • Xtalks. (2025). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from Xtalks Website.[22]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from ResearchGate Website.[11]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from MilliporeSigma Website.[8]

  • BenchChem. (n.d.). A comparative analysis of aggregation-disrupting reagents in SPPS. Retrieved from BenchChem Website.[4]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec Website.[23]

  • ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from ACS Publications Website.[10]

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep Website.[24]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from AAPPTec Website.[15]

  • Royal Society of Chemistry. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Retrieved from RSC Publishing Website.[25]

  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from MilliporeSigma Website.

  • ResearchGate. (n.d.). Peptide aggregation: insights from SEC-HPLC analysis. Retrieved from ResearchGate Website.[16]

Sources

Optimization

Improving solubility of Fmoc-4-methyl-L-homophenylalanine in synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic roadblocks when incorporating highly lipophilic, non-natural amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic roadblocks when incorporating highly lipophilic, non-natural amino acids.

Fmoc-4-methyl-L-homophenylalanine (Fmoc-Hph(4-Me)-OH) presents a unique dual-challenge in Solid-Phase Peptide Synthesis (SPPS). The addition of a methylene group in the homo-derivative increases backbone rotational flexibility, while the 4-methylphenyl moiety significantly enhances hydrophobicity and π−π stacking propensity. This combination leads to severe aggregation, manifesting as poor monomer dissolution in the reagent vial and rapid β -sheet formation on the resin.

This guide provides mechanistic insights and self-validating protocols to overcome these specific solubility barriers.

Diagnostic Workflow: Resolving Dissolution Failures

Before adjusting your coupling chemistry, you must ensure the monomer is completely solvated. Use the following logical progression to troubleshoot dissolution failures.

G start Start: Fmoc-Hph(4-Me)-OH Dissolution dmf Attempt 0.2M in DMF start->dmf check1 Fully Dissolved? dmf->check1 nmp Switch to NMP check1->nmp No proceed Proceed to Coupling check1->proceed Yes check2 Fully Dissolved? nmp->check2 dmso Add 10-20% DMSO + Sonication check2->dmso No check2->proceed Yes check3 Fully Dissolved? dmso->check3 heat Gentle Heating (40°C) check3->heat No check3->proceed Yes heat->proceed Yes fail Assess Purity / Use Oxyma/DIC heat->fail No

Diagnostic workflow for resolving Fmoc-Hph(4-Me)-OH dissolution failures.

Frequently Asked Questions: Mechanistic Insights

Q1: Why does Fmoc-4-methyl-L-homophenylalanine precipitate in standard DMF? A1: While N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, it lacks the dipole moment required to disrupt the strong intermolecular hydrophobic interactions of this specific bulky monomer. The 4-methylphenyl groups drive the monomers to aggregate into insoluble complexes. Switching to1[1], a stronger polar aprotic solvent, significantly improves the solvation of these hydrophobic moieties.

Q2: I achieved monomer dissolution, but my coupling efficiency is still <50%. What is happening? A2: You are likely experiencing on-resin aggregation. Even if the monomer is soluble in the vial, the growing peptide chain can fold onto itself, forming β -sheet-like structures via intermolecular hydrogen bonding[2]. This sterically shields the N-terminal amine on the resin, preventing the incoming activated Fmoc-Hph(4-Me)-OH from reacting.

Q3: How do chaotropic salts or co-solvents fix on-resin aggregation? A3: Co-solvents like Dimethyl Sulfoxide (DMSO) act as powerful hydrogen-bond acceptors, breaking up monomer-monomer aggregates in solution[3]. For on-resin aggregation, adding chaotropic salts directly to the coupling mixture disrupts the hydrogen-bonded network of the peptide backbone, re-exposing the terminal amine for nucleophilic attack[2].

Mechanism agg Hydrophobic Residues Aggregation beta Intermolecular Hydrogen Bonding agg->beta shield Steric Shielding of N-terminal Amine beta->shield fail Incomplete Coupling shield->fail licl Addition of LiCl (Chaotropic Salt) shield->licl Intervention disrupt Disruption of H-Bond Network licl->disrupt expose Exposure of Free Amine disrupt->expose success Successful Coupling expose->success

Mechanism of on-resin aggregation and disruption by chaotropic salts.

Quantitative Solvent Efficacy Data

The following table summarizes the expected solubility and coupling performance of highly hydrophobic Fmoc-amino acids (like Fmoc-Hph(4-Me)-OH) across different solvent systems at a standard 0.2 M concentration[4].

Solvent SystemTemp (°C)AdditivesSolubility Status (0.2 M)Expected Coupling Efficiency
100% DMF25NoneInsoluble / GelationPoor (<30%)
100% NMP25NonePartially SolubleModerate (~60%)
80% NMP / 20% DMSO25NoneSolubleHigh (>85%)
100% NMP40NoneSolubleHigh (>90%)
100% DMF250.4 M LiClPartially SolubleModerate (~75%)

Self-Validating Experimental Protocols

Protocol A: Advanced Dissolution Strategy for Fmoc-Hph(4-Me)-OH

Objective: Achieve a clear 0.2 M solution of the monomer prior to activation. Causality: Sequential disruption of hydrophobic interactions using solvent polarity, acoustic cavitation, and controlled thermal energy.

  • Solvent Selection: Weigh the required mass of Fmoc-Hph(4-Me)-OH into a clean, dry polypropylene tube. Add peptide-grade NMP (low water content) to reach 80% of your final target volume.

  • Co-solvent Addition: Add DMSO to make up the remaining 20% of the volume. Why: DMSO acts as a strong hydrogen-bond acceptor to disrupt intermolecular bonds that NMP alone cannot overcome[3].

  • Acoustic Cavitation (Sonication): Place the tube in an ultrasonic bath at room temperature. Sonicate in short 2-minute bursts[3].

    • Self-Validation Step: Visually inspect the tube against a strong light source. The solution must be completely transparent, with no Schlieren lines (refractive index gradients indicating incomplete mixing) or floating particulates.

  • Thermal Intervention (Conditional): If particulates remain, gently heat the solution to 30–40°C in a water bath[2].

    • Caution: Do not exceed 40°C for extended periods, as excess heat can cause premature Fmoc cleavage or racemization of the monomer.

Protocol B: Overcoming On-Resin Aggregation During Coupling

Objective: Ensure >95% coupling efficiency of the dissolved monomer onto a sterically hindered or aggregated peptide chain. Causality: Utilizing chaotropic agents to unfold the on-resin peptide chain, combined with highly reactive coupling chemistry.

  • Resin Swelling: Pre-swell the peptidyl-resin in 100% NMP for 30 minutes. Why: NMP swells polystyrene-based resins more effectively than DMF, expanding the polymer matrix to allow deeper reagent penetration[4].

  • Activation: Pre-activate the dissolved Fmoc-Hph(4-Me)-OH (from Protocol A) using Oxyma Pure and N,N'-Diisopropylcarbodiimide (DIC) for 3 minutes. Why: Oxyma/DIC is highly efficient for sterically hindered amino acids and minimizes epimerization compared to HBTU/DIPEA.

  • Chaotropic Addition: Add anhydrous Lithium Chloride (LiCl) directly to the activated mixture to achieve a final concentration of 0.4 M[2].

  • Coupling: Add the activated mixture to the resin. React for 2 hours at room temperature with gentle agitation.

  • Validation (Kaiser Test): Wash the resin thoroughly (3x NMP, 3x DCM) to remove all traces of LiCl and unreacted monomer. Perform a Kaiser (ninhydrin) test on a few beads[5].

    • Self-Validation Step: A yellow/colorless bead and solution indicate successful coupling (absence of free primary amines). A dark blue bead indicates free amines remain (aggregation persisted). If blue, perform a secondary coupling using fresh reagents before proceeding to Fmoc deprotection.

References

  • Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing (Green Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Difficult Peptides Containing Fmoc-4-methyl-L-homophenylalanine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with peptide sequences containing Fmoc-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with peptide sequences containing Fmoc-4-methyl-L-homophenylalanine. This guide provides in-depth troubleshooting strategies, detailed protocols, and expert insights to help you navigate and overcome common synthetic hurdles associated with this unique amino acid.

Introduction: Understanding the Challenge

Fmoc-4-methyl-L-homophenylalanine is a valuable building block in peptide synthesis, prized for its ability to enhance hydrophobic interactions within peptide structures.[1][2] Its side chain, which is bulkier and more hydrophobic than standard phenylalanine, is instrumental in designing bioactive peptides and therapeutics. However, these same properties are what frequently lead to significant challenges during solid-phase peptide synthesis (SPPS), classifying sequences containing it as "difficult". The primary issues stem from steric hindrance and a high propensity for the growing peptide chain to aggregate.[3][4][5]

This guide is structured to help you diagnose the specific problem you are facing and provide a range of validated solutions, from simple protocol adjustments to advanced chemical strategies.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common initial questions and provides a first line of troubleshooting.

Q1: What exactly makes a peptide sequence containing Fmoc-4-methyl-L-homophenylalanine "difficult"?

A1: The difficulty arises from two primary molecular characteristics:

  • Steric Hindrance: The bulky 4-methylphenylpropyl side chain physically obstructs the coupling site (the N-terminal amine) of the growing peptide chain.[3][6] This can significantly slow down or prevent the complete acylation by the incoming activated amino acid, leading to deletion sequences.

  • Peptide Aggregation: As a highly hydrophobic residue, 4-methyl-L-homophenylalanine promotes the self-association of peptide chains on the solid support.[5] These chains form stable secondary structures, most commonly β-sheets, held together by intermolecular hydrogen bonds.[7][8] This aggregation effectively buries the reactive sites within an insoluble mass, preventing reagents (for both coupling and Fmoc deprotection) from reaching them.[7][9]

Q2: I've just incorporated Fmoc-4-methyl-L-homophenylalanine, and my synthesis has failed. What are the typical signs of a problem?

A2: The signs of a difficult coupling or on-resin aggregation are often observable during the synthesis protocol:

  • Poor Resin Swelling: The resin beads may appear clumped, failing to swell properly in the synthesis solvents. This is a strong indicator of aggregation.[5][7]

  • Incomplete Coupling: A positive Kaiser test (yellow or light blue beads instead of deep blue) after a coupling step indicates the presence of unreacted free amines. Note that in cases of severe aggregation, the test can be misleading (a "false negative") because the ninhydrin reagent cannot access the sterically shielded amines.[5]

  • Slow or Incomplete Fmoc Deprotection: The deprotection solution (e.g., 20% piperidine in DMF) may require significantly longer reaction times. The UV monitoring profile on an automated synthesizer might show a broadened or flattened peak.[10][11]

  • Low Yield and Purity: The most definitive sign is a low yield of the crude peptide after cleavage, with HPLC and LC-MS analysis revealing a complex mixture of deletion sequences and truncated peptides.

Q3: My Kaiser test is positive after coupling the amino acid that follows 4-methyl-L-homophenylalanine. What is the simplest first step to fix this?

A3: The most direct and often effective initial strategy is Double Coupling . Do not proceed with deprotection. Instead, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[12][13] This gives the reaction a second opportunity to go to completion. If the sequence is particularly stubborn, extending the coupling time for the second coupling (e.g., from 1 hour to 2-4 hours) can also be beneficial.

Part 2: Advanced Troubleshooting Guides

If initial troubleshooting fails, a more systematic approach is required. The following guides address the root causes of synthesis failure.

Guide 1: Combating Severe On-Resin Aggregation

Aggregation is the most common and challenging issue. The goal of these strategies is to disrupt the intermolecular hydrogen bonds that hold the peptide chains together.

  • Mechanism: Peptide chains on the resin fold back on themselves and each other, forming β-sheet structures that are insoluble in standard SPPS solvents. This physically blocks access to the N-terminus of the peptide.

G cluster_0 Standard SPPS Conditions cluster_1 Aggregated State Resin Resin Bead Peptide1 Growing Peptide Chain Peptide2 Growing Peptide Chain Reagent Coupling Reagent Reagent->Peptide1:f0 Access Blocked Aggregate Peptide 1 Peptide 2 Hbond β-sheet H-bonds Resin_agg Resin Bead Resin_agg->Aggregate Aggregate:e->Aggregate:w caption Diagram 1: On-resin aggregation blocks reagent access. G cluster_0 Linear Peptide (Prone to Aggregation) cluster_1 Pseudoproline-Containing Peptide A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 B3 B3 A3->B3 H-Bonding A5 A5 A4->A5 B1 B1 B2 B2 B1->B2 B2->B3 B4 B4 B3->B4 B5 B5 B4->B5 C1 C1 C2 C2 C1->C2 Kink Pseudoproline (Kink) C2->Kink C4 C4 Kink->C4 C5 C5 C4->C5 D1 D1 D2 D2 D1->D2 D3 D3 D2->D3 D4 D4 D3->D4 D5 D5 D4->D5 caption Diagram 2: Pseudoprolines disrupt β-sheet formation.

Caption: Diagram 2: Pseudoprolines disrupt β-sheet formation.

Guide 2: Overcoming Incomplete Coupling due to Steric Hindrance

Even if aggregation is not severe, the sheer bulk of the 4-methyl-L-homophenylalanine side chain can make coupling difficult.

  • Solutions:

    • Use More Potent Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. [14]Switch to more powerful uronium/aminium or phosphonium salt-based reagents. These reagents form highly reactive esters with the incoming amino acid, driving the reaction forward even against a high steric barrier.

ReagentClassStrengthsConsiderations
HATU Aminium/UroniumHigh reactivity, excellent for hindered couplings, suppresses racemization. [13][15][16]Can cause guanidinylation of the free amine if used in excess. [17]
HCTU Aminium/UroniumMore reactive than HBTU, good alternative to HATU, cost-effective. [16][17]
COMU Aminium/UroniumVery high reactivity, considered safer than benzotriazole-based reagents (like HBTU/HATU) as byproducts are water-soluble and less explosive. [18][15]
PyAOP PhosphoniumHighly effective for sterically demanding couplings, low racemization. [14][15]Higher cost compared to uronium salts. [17]
PyBOP PhosphoniumUseful for hindered couplings, less risk of guanidinylation than aminium salts. [17][19]More expensive than HBTU. [17]
Guide 3: Addressing Post-Cleavage Solubility Issues

A peptide rich in hydrophobic residues like 4-methyl-L-homophenylalanine may be difficult to dissolve after cleavage and precipitation.

  • Solutions:

    • Test Solubility: Before dissolving the entire batch, take a small sample of the lyophilized peptide and test its solubility in different solvent systems (e.g., water, 10% acetic acid, 50% acetonitrile, DMSO).

    • Use Co-solvents: If the peptide is insoluble in standard HPLC buffers (water/acetonitrile with TFA), it may require a "chaotic" or structure-disrupting co-solvent to solubilize it for purification. A common strategy is to first dissolve the peptide in a small amount of a strong solvent like 100% trifluoroethanol (TFE), hexafluoroisopropanol (HFIP), or DMSO, and then slowly add the HPLC buffer to the dissolved peptide. [20] 3. pH Adjustment: Sometimes, adjusting the pH of the solution can significantly improve solubility. If the peptide has a net charge, moving the pH away from its isoelectric point can help.

Part 3: Key Experimental Protocols
Protocol 1: Troubleshooting Flowchart for Difficult Couplings

G Start Coupling Step for Amino Acid After Fmoc-4-Me-hPhe Kaiser Perform Kaiser Test Start->Kaiser Negative Negative (Blue Beads) Coupling Complete Kaiser->Negative Result? Positive Positive (Yellow/Blue Beads) Incomplete Coupling Kaiser->Positive Result? Proceed Proceed to Fmoc Deprotection Negative->Proceed DoubleCouple Perform Double Coupling (Fresh Reagents) Positive->DoubleCouple Kaiser2 Perform Kaiser Test Again DoubleCouple->Kaiser2 Kaiser2->Negative Result? Advanced Proceed to Advanced Troubleshooting (See Guide 1 & 2) Kaiser2->Advanced Still Positive caption Diagram 3: Troubleshooting flowchart for difficult couplings.

Caption: Diagram 3: Troubleshooting flowchart for difficult couplings.

Protocol 2: Double Coupling for a Hindered Amino Acid
  • After the initial coupling reaction time has elapsed, drain the reaction vessel.

  • Wash the resin three times with DMF (or NMP if used as the primary solvent).

  • Prepare a fresh solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and base (e.g., DIPEA, 6-10 equivalents) in your synthesis solvent.

  • Add the fresh coupling mixture to the resin.

  • Allow the reaction to proceed for 1-4 hours.

  • Drain the reaction vessel and wash the resin thoroughly (5-6 times) with DMF to remove all residual reagents.

  • Perform a Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step. [13]

Protocol 3: Small-Scale Test Cleavage

This protocol is essential for monitoring synthesis progress without consuming all of your material.

  • After a critical coupling step (e.g., 5-10 residues after the difficult amino acid), carefully remove a small sample of the peptide-resin (approx. 5-10 mg) and place it in a small fritted syringe or microcentrifuge tube.

  • Wash the resin sample with DCM (3x).

  • Add a standard cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) to the resin. [13]4. Allow the cleavage to proceed at room temperature for 2-3 hours. [13]5. Expel the cleavage mixture into a microcentrifuge tube containing cold diethyl ether (approx. 1.5 mL) to precipitate the peptide.

  • Centrifuge the tube to pellet the crude peptide, decant the ether, and allow the pellet to air dry.

  • Dissolve the peptide in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and analyze by LC-MS to check the mass of the synthesized peptide and assess its purity.

References
  • Mutter, M., et al. (1995). Four Decades, Four Places and Four Concepts. CHIMIA.
  • Wöhr, T., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • White, P. D., et al. (2018).
  • Wikipedia contributors. (n.d.). Pseudoproline. Wikipedia. [Link]

  • BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.
  • Fülöpová, V., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • ResearchGate. (n.d.). The importance of amino acids with bulky side chains and our synthetic strategy. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Chen, G., et al. (2018). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. PMC. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. [Link]

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). BenchChem.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Ryadnov, M. G., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. [Link]

  • Luxembourg Bio Technologies. (2011).
  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators. Semantic Scholar. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • Anaspec. (n.d.). Fmoc-L-homophenylalanine - 5 g. Anaspec. [Link]

  • Freiburghaus, V., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • American Peptide Society. (2025). Taming Aggregation. American Peptide Society. [Link]

  • Luna-Bárcenas, G., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. [Link]

  • Arakawa, K., et al. (2019). Self-assembly and hydrogel formation ability of Fmoc-dipeptides comprising α-methyl-L-phenylalanine. ResearchGate. [Link]

  • Di Giosia, M., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. [Link]

  • Al-Musaimi, O., et al. (2020). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.

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Reference Data & Comparative Studies

Validation

1H NMR Characterization of Fmoc-4-methyl-L-homophenylalanine: A Comparative Analytical Guide

As peptide therapeutics grow in complexity, the incorporation of unnatural amino acids (UAAs) like Fmoc-4-methyl-L-homophenylalanine (Fmoc-HoPhe(4-Me)-OH) has become a critical strategy for enhancing proteolytic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity, the incorporation of unnatural amino acids (UAAs) like Fmoc-4-methyl-L-homophenylalanine (Fmoc-HoPhe(4-Me)-OH) has become a critical strategy for enhancing proteolytic stability and tuning target affinity. However, the structural similarity between closely related UAAs demands rigorous analytical validation prior to solid-phase peptide synthesis (SPPS).

As an Application Scientist, I approach UAA validation not merely as a quality control step, but as a self-validating system where every proton resonance tells a mechanistic story. This guide provides an in-depth 1H NMR characterization of Fmoc-4-methyl-L-homophenylalanine, objectively comparing its spectral signature against standard alternatives to ensure absolute structural confidence.

Part 1: The Causality of NMR Experimental Design

Why DMSO-d6? For Fmoc-protected amino acids, solvent selection dictates spectral resolution. While CDCl3 is common for organic small molecules, Fmoc-amino acids often exhibit severe line broadening in chloroform due to intermolecular hydrogen bonding and aggregation. We utilize deuterated dimethyl sulfoxide (DMSO-d6) because its strong hydrogen-bond accepting capability disrupts these aggregates, yielding sharp, well-resolved resonances ([1]). Furthermore, dry DMSO-d6 slows the exchange rate of the carbamate N-H proton, allowing it to be observed as a distinct doublet coupled to the alpha-proton, which is crucial for confirming backbone integrity ([2]).

Structural Deconstruction Fmoc-4-methyl-L-homophenylalanine can be divided into three distinct magnetic environments:

  • The Fmoc Shield: A rigid, electron-rich fluorenyl system that provides a highly conserved spectral signature (7.3–7.9 ppm).

  • The Chiral Backbone: The alpha-CH and carbamate NH, whose chemical shifts are highly sensitive to the adjacent side-chain sterics.

  • The Extended Side Chain: The defining feature of this molecule—a two-carbon aliphatic linker ( β and γ CH2) terminating in a para-methyl substituted aromatic ring.

Part 2: Comparative 1H NMR Data Analysis

To demonstrate the resolving power of 1H NMR, we compare Fmoc-4-methyl-L-homophenylalanine with two closely related analogs: Fmoc-L-homophenylalanine (lacking the methyl group) ([3]) and Fmoc-4-methyl-L-phenylalanine (lacking the γ -CH2 linker) ([4]).

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6, 298 K)
Proton AssignmentFmoc-4-methyl-L-homophenylalanineFmoc-L-homophenylalanineFmoc-4-methyl-L-phenylalanine
Aryl-CH3 2.25 ppm (s, 3H)Absent2.25 ppm (s, 3H)
Side-Chain Aromatic 7.05 (d, 2H), 7.10 (d, 2H) [AA'BB' system]7.15–7.30 ppm (m, 5H)7.08 (d, 2H), 7.15 (d, 2H)
γ -CH2 2.55 ppm (m, 2H)2.60 ppm (m, 2H)Absent
β -CH2 1.85 ppm (m, 2H)1.88 ppm (m, 2H)2.80–3.10 ppm (m, 2H) [Diastereotopic]
α -CH 3.95 ppm (m, 1H)3.95 ppm (m, 1H)4.15 ppm (m, 1H)
Fmoc CH / CH2 4.20 (t, 1H) / 4.30 (m, 2H)4.20 (t, 1H) / 4.30 (m, 2H)4.18 (t, 1H) / 4.25 (m, 2H)
Fmoc Aromatic 7.32 (t), 7.41 (t), 7.70 (d), 7.89 (d)7.32 (t), 7.41 (t), 7.70 (d), 7.89 (d)7.30 (t), 7.40 (t), 7.65 (d), 7.85 (d)

Key Differentiators:

  • The Homologation Effect: The presence of the γ -CH2 in the homophenylalanine derivatives shifts the β -CH2 upfield to ~1.85 ppm. In contrast, the β -CH2 of Fmoc-4-methyl-L-phenylalanine is directly deshielded by the aromatic ring, appearing as a complex diastereotopic multiplet at 2.80–3.10 ppm.

  • Symmetry and Substitution: The unsubstituted phenyl ring of Fmoc-L-homophenylalanine yields a complex multiplet (5H) due to overlapping ortho, meta, and para protons. The para-methyl substitution simplifies this into a classic, easily identifiable AA'BB' pseudo-doublet system (4H).

Part 3: Self-Validating Experimental Protocol

A robust NMR protocol must eliminate variables that cause spectral artifacts. Follow this validated methodology for reproducible characterization.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the Fmoc-amino acid into a clean glass vial. Causality: This mass provides an optimal signal-to-noise ratio for a 16-scan 1H experiment without causing concentration-dependent viscosity line broadening.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS). Causality: Anhydrous solvent prevents the rapid exchange of the carbamate NH and minimizes the HDO water peak (~3.3 ppm) which can obscure the α -CH resonance.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Step 2: Acquisition Parameters

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock on the deuterium signal of DMSO-d6 and meticulously shim the Z1-Z4 coils until the solvent residual peak FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Set the relaxation delay (d1) to 2.0 seconds. Causality: A sufficient d1 ensures complete longitudinal relaxation of all protons, guaranteeing accurate integration values for purity assessment.

  • Acquire 16 to 32 scans using a standard 1D proton pulse sequence (e.g., zg30).

Step 3: Data Processing and Validation

  • Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation to enhance signal-to-noise without sacrificing resolution.

  • Perform manual zero- and first-order phase correction.

  • Calibrate the chemical shift scale by setting the center of the DMSO-d6 quintet to exactly 2.50 ppm ([5]).

  • Integrate the Fmoc aromatic doublet at 7.89 ppm (set to 2.00) and use this as the internal standard to verify the integration of the side-chain methyl group (should be exactly 3.00).

Part 4: Analytical Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (Dry DMSO-d6, 15-20 mg) Acquisition NMR Acquisition (400/500 MHz, d1=2s, ns=16) SamplePrep->Acquisition Processing Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing FmocCheck Fmoc Signature Check (7.3-7.9 ppm, 4.2-4.3 ppm) Processing->FmocCheck SideChainCheck Side-Chain Validation (Aryl-Me singlet, AA'BB' system) FmocCheck->SideChainCheck Purity Purity Assessment (Integration & Impurity Profiling) SideChainCheck->Purity

Workflow for the 1H NMR structural validation and purity assessment of Fmoc-protected UAAs.

References

  • ChemRxiv . "Practical and Sustainable Synthesis of Fluorinated... Integrated Synthesis of Fmoc-Amino Acids". Available at: [Link]

  • ResearchGate . "(Fluoren-9-ylmethoxy)carbonyl (Fmoc) Amino Acid Azides: Synthesis, Isolation, Characterization, Stability and Application". Available at:[Link]

  • Journal of Medicinal Chemistry, ACS Publications . "Peptide Inhibitors of the Escherichia coli DsbA Oxidative Machinery Essential for Bacterial Virulence". Available at: [Link]

  • ChemBioChem . "Supporting Information: NMR Characterization of Fmoc-Amino Acids in DMSO-d6". Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation of Fmoc-4-methyl-L-homophenylalanine

Mass Spectrometry Fragmentation of Fmoc-4-methyl-L-homophenylalanine: A Comparative Guide Introduction Fmoc-4-methyl-L-homophenylalanine (Fmoc-4-Me-hPhe-OH) is a highly specialized non-canonical amino acid utilized in so...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation of Fmoc-4-methyl-L-homophenylalanine: A Comparative Guide

Introduction

Fmoc-4-methyl-L-homophenylalanine (Fmoc-4-Me-hPhe-OH) is a highly specialized non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to engineer peptidomimetics with enhanced proteolytic stability and altered hydrophobic receptor-binding profiles. Before incorporation into a peptide chain, rigorous structural verification of the monomer is critical. High-resolution tandem mass spectrometry (LC-MS/MS) is the gold standard for this validation.

This guide provides an in-depth comparative analysis of the MS/MS fragmentation behavior of Fmoc-4-Me-hPhe-OH against its structural analogs, detailing the causality behind specific fragmentation pathways and providing a self-validating experimental protocol for unambiguous identification.

Mechanistic Principles of Fmoc-Amino Acid Fragmentation

The fragmentation of Fmoc-protected amino acids under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is highly predictable, governed by the thermodynamic stability of the fluorenyl ring system.

The Causality of Dibenzofulvene Loss: During MS/MS, the dominant fragmentation pathway is the neutral loss of the dibenzofulvene (DBF) moiety (-178 Da). This gas-phase fragmentation is analogous to the base-catalyzed E1cB deprotection mechanism utilized during SPPS[1]. The fluorenyl system stabilizes the intermediate, driving the facile elimination of DBF. This is immediately followed by the loss of CO₂ (-44 Da) from the resulting carbamate, yielding the protonated free amino acid (a combined neutral loss of 222 Da)[2].

Furthermore, the predictable generation of the m/z 179.09 dibenzofulvene cation serves as a universal, diagnostic internal marker for all Fmoc-protected species[3]. Monitoring this specific ion ensures that the precursor selected for fragmentation is indeed an Fmoc-derivatized molecule, preventing false positives from isobaric background contaminants.

Fragmentation_Pathway M Precursor Ion[M+H]+ m/z 416.19 F1 Loss of Dibenzofulvene (-178 Da) m/z 238.11 M->F1 CID/HCD (-178 Da) F2 Loss of Fmoc (-222 Da) m/z 194.12 M->F2 CID/HCD (-222 Da) F3 Dibenzofulvene Cation m/z 179.09 M->F3 Diagnostic Fmoc Marker F1a Loss of CO2 (-44 Da) m/z 194.12 F1->F1a -CO2 (-44 Da) F2a Diagnostic Side-Chain Ion (4-methyl-homobenzyl) m/z 119.09 F2->F2a -NH3, -CO

MS/MS fragmentation pathway of Fmoc-4-methyl-L-homophenylalanine.

Comparative Performance Analysis

A common challenge in drug development is differentiating structural isomers. As shown in Table 1 , Fmoc-4-methyl-L-phenylalanine and Fmoc-L-homophenylalanine are exact constitutional isomers (Formula: C₂₅H₂₃NO₄). They share an identical precursor mass ([M+H]⁺ 402.17) and yield isobaric side-chain fragments (m/z 105.07). Differentiating these two relies strictly on chromatographic retention time shifts driven by subtle hydrophobic differences.

In contrast, Fmoc-4-methyl-L-homophenylalanine provides a unique mass profile. Its extended side chain and methyl substitution generate a highly specific diagnostic fragment at m/z 119.09 (the 4-methyl-homobenzyl cation), allowing for unambiguous identification even in complex synthetic mixtures.

Table 1: Mass Spectrometry Characteristics of Fmoc-4-Me-hPhe-OH and Structural Analogs

CompoundChemical FormulaPrecursor [M+H]⁺Free Amino Acid FragmentDiagnostic Side-Chain IonRelative Hydrophobicity
Fmoc-L-phenylalanine C₂₄H₂₁NO₄m/z 388.15m/z 166.09m/z 91.05 (Benzyl)Baseline
Fmoc-4-methyl-L-phenylalanine C₂₅H₂₃NO₄m/z 402.17m/z 180.10m/z 105.07 (4-Methylbenzyl)High
Fmoc-L-homophenylalanine C₂₅H₂₃NO₄m/z 402.17m/z 180.10m/z 105.07 (Homobenzyl)High
Fmoc-4-methyl-L-homophenylalanine C₂₆H₂₅NO₄m/z 416.19m/z 194.12m/z 119.09 (4-Me-Homobenzyl)Highest

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . By utilizing a stepped Normalized Collision Energy (NCE) approach, the method simultaneously confirms the presence of the Fmoc protecting group (via low-energy fragments) and the specific unnatural side chain (via high-energy fragments).

While Fmoc-amino acids can be detected in negative mode, positive ion mode ESI combined with acidic modifiers (e.g., 0.1% formic acid) or paired ion electrospray ionization (PIESI) significantly improves signal-to-noise ratios and overcomes the poor ionization efficiency of highly hydrophobic protected amino acids[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve Fmoc-4-Me-hPhe-OH in 100% LC-MS grade methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid. Causality: The acidic modifier ensures complete protonation for ESI+ mode, driving the formation of the[M+H]⁺ precursor.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: The steep gradient effectively elutes highly hydrophobic Fmoc-derivatives while resolving any potential ene or epoxide impurities that may have formed during storage[2].

  • ESI-MS/MS Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Full Scan: m/z 100–1000 at 70,000 resolution. Target the m/z 416.19 precursor.

    • Data-Dependent MS2 (Stepped NCE): Apply stepped HCD energies at 20%, 30%, and 40%.

    • Causality: NCE 20% preserves the fragile [M+H-178]⁺ intermediate (m/z 238.11). NCE 40% forces the cleavage of the Cα-Cβ bond to yield the diagnostic m/z 119.09 side-chain ion.

  • Data Analysis & Validation Check:

    • Validation Criteria 1: Presence of m/z 179.09 confirms the Fmoc group.

    • Validation Criteria 2: Presence of m/z 194.12 confirms the mass of the free 4-Me-hPhe amino acid.

    • Validation Criteria 3: Presence of m/z 119.09 confirms the 4-methyl-homobenzyl side chain, ruling out structural isomers.

LCMS_Workflow S1 Sample Prep (1 µg/mL in 50% MeOH) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 MS1 Full Scan (m/z 100-1000) S3->S4 S5 Data-Dependent MS2 (HCD Stepped NCE) S4->S5

Step-by-step self-validating LC-MS/MS workflow for Fmoc-amino acid characterization.

References

  • Benchchem. "Technical Support Center: Investigating Dibenzofulvene Adduct Formation with Thyroxine". 1

  • ACS Publications. "Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization". 2

  • ResearchGate. "Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry". 4

  • PMC. "Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking". 3

Sources

Validation

A Senior Application Scientist's Guide to Determining the Chiral Purity of Fmoc-4-methyl-L-homophenylalanine

Introduction: The Imperative of Stereochemical Fidelity in Peptide Synthesis In the landscape of therapeutic peptide development, non-proteinogenic amino acids like 4-methyl-L-homophenylalanine serve as powerful tools fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereochemical Fidelity in Peptide Synthesis

In the landscape of therapeutic peptide development, non-proteinogenic amino acids like 4-methyl-L-homophenylalanine serve as powerful tools for modulating peptide structure, stability, and biological activity. When protected with the fluorenylmethoxycarbonyl (Fmoc) group, Fmoc-4-methyl-L-homophenylalanine becomes a key building block for Solid-Phase Peptide Synthesis (SPPS).[1][2] The stereochemical integrity of this raw material is not a trivial quality parameter; it is fundamental to the success of the synthesis and the safety and efficacy of the final peptide.

The incorporation of even minute quantities of the incorrect D-enantiomer can generate diastereomeric peptide impurities.[3][4] These impurities are often notoriously difficult to remove and can lead to final products with altered pharmacological profiles or unwanted immunogenicity.[4] Consequently, the industry demands exceptionally high enantiomeric purity for these building blocks, frequently exceeding 99.0% to 99.8% enantiomeric excess (ee).[1]

This guide provides an in-depth comparison of robust analytical methodologies for verifying the chiral purity of Fmoc-4-methyl-L-homophenylalanine, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC) as the gold standard, and a comparative look at Supercritical Fluid Chromatography (SFC) as a high-throughput, green alternative.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most accurate, robust, and widely adopted technique for assessing the enantiomeric purity of Fmoc-amino acids.[1][4][5] Its power lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment where enantiomers can be resolved.

Causality of Separation: The Chiral Stationary Phase (CSP)

Separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the silica support.[4] The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

For Fmoc-protected amino acids, polysaccharide-based CSPs (typically derivatives of cellulose or amylose) are exceptionally effective and versatile.[1][4][6][7] Their success stems from a multi-modal interaction capability. The rigid, helical structure of the polysaccharide polymer creates chiral grooves, and separation is driven by a combination of:

  • Hydrogen Bonding: Interactions with the carbamate linkage of the CSP.

  • Dipole-Dipole Interactions: Between the polar groups of the analyte and the CSP.

  • Steric Fit (Inclusion): The bulky Fmoc group and the 4-methyl-homophenylalanine side chain must fit optimally into the chiral cavities of the CSP. The subtle difference in how the L- and D-enantiomers fit dictates the separation.

While other CSPs, such as those based on macrocyclic glycopeptides (e.g., Teicoplanin) or zwitterionic selectors (e.g., Quinine-based), have also proven effective for certain Fmoc-amino acids, the broad applicability of polysaccharide phases makes them the ideal starting point for method development.[8][9][10]

Workflow for Chiral HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (1 mg/mL in Mobile Phase) Inject Inject Sample (e.g., 5 µL) SamplePrep->Inject MobilePhase Mobile Phase Prep (e.g., ACN/H₂O/TFA) Degas Equilibrate Column Equilibration (Stable Baseline) MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation on CSP Inject->Separate Detect UV Detection (220 or 265 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Area & Enantiomeric Excess Integrate->Calculate HPLC_vs_SFC cluster_hplc Chiral HPLC cluster_sfc Chiral SFC hplc_mp Mobile Phase (Liquid: ACN/H₂O) hplc_col CSP Column hplc_mp->hplc_col hplc_out High Resolution Longer Run Time High Solvent Waste hplc_col->hplc_out sfc_mp Mobile Phase (Supercritical CO₂ + Modifier) sfc_col CSP Column (Same as HPLC) sfc_mp->sfc_col sfc_out Fast Separation Short Run Time Low Solvent Waste sfc_col->sfc_out

Sources

Comparative

Optimizing Peptide Therapeutics: A Technical Comparison of Fmoc-L-homophenylalanine and Fmoc-4-methyl-L-homophenylalanine

As a Senior Application Scientist, I frequently encounter the challenge of optimizing peptide leads that suffer from rapid proteolytic degradation and suboptimal target affinity. Native amino acids often lack the chemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing peptide leads that suffer from rapid proteolytic degradation and suboptimal target affinity. Native amino acids often lack the chemical diversity required to lock a peptide into its bioactive conformation or to fully exploit the deep hydrophobic pockets of a target receptor. The strategic incorporation of unnatural amino acids (UAAs) is a highly effective approach to overcoming these hurdles.

This guide provides an in-depth technical comparison between two critical phenylalanine analogs: Fmoc-L-homophenylalanine (Fmoc-HoPhe-OH) and its methylated derivative, Fmoc-4-methyl-L-homophenylalanine (Fmoc-4-Me-HoPhe-OH) . We will explore their structural nuances, mechanistic impacts on drug design, and the optimized experimental protocols required for their successful incorporation into synthetic peptides.

Structural and Physicochemical Comparison

At the core of these two UAAs is the elongation of the standard phenylalanine side chain. While phenylalanine possesses a benzyl side chain, homophenylalanine features a phenethyl side chain (an extra methylene group). The 4-methyl derivative further modifies this by adding a methyl group to the para position of the aromatic ring.

Table 1: Quantitative and Structural Comparison

PropertyFmoc-L-homophenylalanineFmoc-4-methyl-L-homophenylalanine
CAS Number 132684-59-41260587-57-2
Molecular Formula C25H23NO4C26H25NO4
Molecular Weight 401.45 g/mol 415.48 g/mol
Side Chain Phenylpropyl4-Methylphenylpropyl
Lipophilicity (LogP) HighVery High
Key Structural Feature Extended methylene (-CH2-) linkerPara-methyl group on the phenyl ring

Mechanistic Impact on Peptide Drug Design

Understanding the causality behind these structural modifications is critical for rational drug design. Each functional group addition serves a specific thermodynamic and biological purpose.

The Role of Homologation (Fmoc-HoPhe-OH)

Extending the carbon chain increases the degrees of freedom of the aromatic ring. This structural elongation alters the topological folding of the peptide, allowing the phenyl ring to probe deeper into lipophilic binding clefts that are otherwise inaccessible to standard alpha-amino acids ()[]. Furthermore, because mammalian proteolytic enzymes are evolutionarily optimized for standard amino acids, the incorporation of homophenylalanine significantly enhances proteolytic stability. This UAA is a proven chiral building block in FDA-approved drugs, including ACE inhibitors and the proteasome inhibitor carfilzomib (2)[2].

The Power of Para-Methylation (Fmoc-4-Me-HoPhe-OH)

Adding a methyl group to the para position of the homophenylalanine ring serves two primary thermodynamic purposes:

  • Membrane Permeability: It significantly increases the overall lipophilicity of the peptide, which improves passive membrane permeability and potentially blood-brain barrier (BBB) penetration.

  • Steric Anchoring: The methyl group provides critical steric bulk. In the context of receptor binding, this bulk acts as a "steric anchor" within tight hydrophobic pockets, restricting rotational entropy upon binding and thereby lowering the dissociation constant (Kd) (3)[3]. Studies on constrained bicyclic peptides have demonstrated that 4-methylphenylalanine substitutions perpetuate intramolecular interactions to dramatically enhance binding stability (4)[4].

Binding_Mechanism Base Peptide Backbone HoPhe Homophenylalanine (Flexible Linker) Base->HoPhe Base UAA Me_HoPhe 4-Me-Homophenylalanine (Para-Methyl) Base->Me_HoPhe Advanced UAA Effect1 Extended Reach HoPhe->Effect1 Me_HoPhe->Effect1 Effect2 Steric Anchoring Me_HoPhe->Effect2 Pocket Deep Hydrophobic Pocket Outcome1 Proteolytic Stability Pocket->Outcome1 Outcome2 Higher Affinity (Low Kd) Pocket->Outcome2 Effect1->Pocket Effect2->Pocket

Mechanistic impact of side-chain modifications on receptor binding and stability.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Because Fmoc-4-Me-HoPhe-OH is significantly more sterically demanding than standard amino acids, conventional coupling protocols often result in deletion sequences. The following self-validating protocol ensures >95% coupling efficiency.

Optimized SPPS Protocol for Sterically Hindered UAAs

Step 1: Resin Preparation

  • Weigh out 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g).

  • Swell the resin in Dimethylformamide (DMF) for 30 minutes at room temperature to maximize the accessibility of the reactive sites.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (2 × 10 minutes).

  • Self-Validation: Collect the deprotection effluent and measure the UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.

Step 3: UAA Coupling (Double Coupling Strategy)

  • Causality: The para-methyl group induces steric hindrance that slows the acylation kinetics. To overcome this, use a highly reactive coupling cocktail.

  • Prepare 0.4 mmol (4 equivalents) of Fmoc-4-Me-HoPhe-OH (or Fmoc-HoPhe-OH) and 0.4 mmol of Oxyma Pure in DMF.

  • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to activate the amino acid.

  • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Drain, wash with DMF, and repeat the coupling step with fresh reagents for an additional 1 hour to ensure complete acylation.

Step 4: Capping

  • Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion peptides that are difficult to separate during HPLC.

Step 5: Cleavage and Global Deprotection

  • Wash the resin thoroughly with Dichloromethane (DCM) and dry under vacuum.

  • Cleave the peptide using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and prepare for RP-HPLC purification.

SPPS_Workflow Resin Solid Support Resin Deprotect Fmoc Deprotection Resin->Deprotect Couple Couple Fmoc-UAA (Double Coupling) Deprotect->Couple Wash Wash (DMF/DCM) Couple->Wash Wash->Deprotect Next AA Cleave Cleavage & Deprotection Wash->Cleave Complete Purify HPLC Purification Cleave->Purify

Workflow for Solid-Phase Peptide Synthesis incorporating sterically hindered UAAs.

Conclusion

Both Fmoc-L-homophenylalanine and Fmoc-4-methyl-L-homophenylalanine are indispensable tools in the modern peptide chemist's arsenal. If the primary goal is to increase side-chain flexibility to probe deeper binding pockets while conferring protease resistance, Fmoc-HoPhe-OH is the optimal choice. However, if the target requires a rigid "steric anchor" to lock the peptide into a high-affinity conformation, or if systemic lipophilicity must be aggressively increased, the para-methylated Fmoc-4-Me-HoPhe-OH provides superior pharmacological performance.

References

  • Phenylalanine and Non-Natural Derivatives in Drug Discovery. Source: bocsci.com.
  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Source: nih.gov.
  • Exploring the Binding Mechanism of ADGRG2 Through Metadynamics and Biochemical Analysis. Source: nih.gov.
  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Source: bicycletherapeutics.com.

Sources

Validation

Comparative Stability of Methyl-Substituted Homophenylalanine Analogs: A Technical Guide for Peptide Drug Design

Executive Summary The incorporation of non-canonical amino acids is a cornerstone strategy in modern peptide drug development, primarily aimed at overcoming the poor pharmacokinetic profiles of natural peptides. Homophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone strategy in modern peptide drug development, primarily aimed at overcoming the poor pharmacokinetic profiles of natural peptides. Homophenylalanine (hPhe), characterized by an additional methylene group between the alpha-carbon and the phenyl ring, is frequently utilized to probe hydrophobic binding pockets. However, to achieve clinically viable half-lives, hPhe must often be further modified. This guide provides an objective, data-driven comparison of methyl-substituted homophenylalanine analogs—specifically focusing on alpha-methyl, beta-methyl, and aryl-methyl substitutions—evaluating their comparative stability, conformational impact, and optimal use cases in therapeutic design.

Mechanistic Rationale: The Physics of Methylation

The precise location of a methyl substitution on the hPhe scaffold dictates whether the resulting stability enhancement is primarily proteolytic (backbone-protective) or metabolic (liver clearance-protective).

Alpha-Methylation (Cα-Me-hPhe): Proteolytic Shielding

Introducing a methyl group at the alpha-carbon creates a quaternary stereocenter. This modification induces the Thorpe-Ingold effect (angle compression), which drastically restricts the allowable Ramachandran dihedral angles ( ϕ , ψ ) of the peptide backbone[1]. This steric constraint serves a dual purpose:

  • Conformational Locking: It strongly biases the peptide toward specific secondary structures, such as 310​ -helices or β -turns, reducing the entropic penalty upon receptor binding[1].

  • Steric Occlusion: The quaternary carbon physically blocks the active sites of endogenous endopeptidases. Because mammalian proteases are evolutionarily optimized for standard L-amino acids, the steric bulk of the α -methyl group prevents the nucleophilic attack required for peptide bond hydrolysis[2].

Beta-Homologation and Beta-Methylation (β-Me-hPhe)

Expanding the peptide backbone by inserting an extra methylene group to create β -homophenylalanine inherently grants near-absolute resistance to enzymatic degradation in biological fluids[]. Mammalian proteolytic enzymes lack the structural capacity to process β -peptide bonds. Adding a methyl group at the beta-carbon further restricts side-chain rotamer populations, fine-tuning receptor affinity without compromising the inherent proteolytic immunity of the β -scaffold.

Aryl-Methylation (Ring-Me-hPhe): Metabolic Defense

Methylation on the aromatic ring (e.g., 2-methyl, 3-methyl, or 4-methyl-hPhe) does not significantly alter backbone dihedral angles. Instead, it modulates the molecule's lipophilicity and metabolic stability. Specifically, aryl-methylation blocks vulnerable sites from cytochrome P450-mediated aromatic oxidation in the liver, a common metabolic liability for phenylalanine derivatives[4]. Furthermore, specific ring substitutions (such as 2-methyl or 2-fluoro) can lock the aromatic ring into an orthogonal conformation that enhances target potency via optimized π−π stacking[5].

Mechanism Start Homophenylalanine (hPhe) Scaffold Alpha α-Methylation (Cα-Me-hPhe) Start->Alpha Backbone Mod Aryl Aryl-Methylation (Ring-Me-hPhe) Start->Aryl Side-chain Mod Mech1 Thorpe-Ingold Effect Restricts φ/ψ Angles Alpha->Mech1 Mech2 Steric Shielding of Peptide Bond Alpha->Mech2 Mech3 Blocks Cytochrome P450 Oxidation Sites Aryl->Mech3 Result1 Extreme Proteolytic Resistance Mech1->Result1 Mech2->Result1 Result2 Enhanced Metabolic Stability (Liver) Mech3->Result2

Mechanistic pathways of stability enhancement via alpha- vs. aryl-methylation of hPhe.

Comparative Performance Data

The following table summarizes the quantitative stability and structural impacts of replacing a standard L-hPhe residue with its methylated analogs in a model decapeptide.

Analog TypePrimary Stabilization MechanismRelative Proteolytic Half-Life ( t1/2​ )Conformational BiasPrimary Application
Standard L-hPhe Baseline~1.5 hours (Plasma)Highly flexibleInitial hit discovery
α -Me-hPhe Steric hindrance; Thorpe-Ingold effect>48 hours (Plasma) 310​ -helix / β -turnSystemic peptide therapeutics requiring rigidification
β -Me-hPhe Backbone extension + rotamer restriction>72 hours (Plasma)Extended / SheetProtease-resistant peptidomimetics
2-Me-hPhe (Aryl) CYP450 oxidation blockade~6.0 hours (Microsomes)Orthogonal aryl alignmentEnhancing liver metabolic stability & target affinity

Self-Validating Experimental Protocols

To accurately assess and utilize these analogs, researchers must employ specialized synthesis and quantification workflows. The causality behind these methodological choices is critical for reproducible results.

Protocol 1: Microwave-Assisted SPPS for α -Methyl Analogs

Causality: Standard ambient Solid-Phase Peptide Synthesis (SPPS) frequently fails when coupling α -methylated amino acids. The quaternary alpha-carbon creates immense steric bulk, raising the activation energy barrier for the incoming nucleophile. To overcome this, microwave heating and highly reactive uronium salts (e.g., HATU) must be employed to drive the acylation to completion.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5×).

  • Activation: Dissolve 4.0 equivalents of Fmoc- α -Me-hPhe-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer to 75°C for 15 minutes (Note: Do not exceed 75°C to prevent epimerization, though α -methyl amino acids are highly resistant to racemization).

  • Capping: Treat with acetic anhydride/pyridine (1:10 in DMF) for 5 minutes to cap any unreacted amines, preventing deletion sequences.

  • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Self-Validating Plasma Stability Assay (LC-MS/MS)

Causality: In vitro plasma stability assays are prone to matrix effects, where plasma proteins precipitate inconsistently, or ion suppression occurs during mass spectrometry. To make this protocol a self-validating system, a completely non-proteolytically degradable internal standard (e.g., NH2- β F β A β A β A β A-NH2) must be spiked into the assay[6]. This standard normalizes extraction recovery and MS ionization variance, ensuring the calculated t1/2​ is a true reflection of enzymatic cleavage.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test peptide and the β -peptide internal standard in DMSO.

  • Incubation: Dilute the peptides to a final concentration of 5 μ M in 250 μ L of pre-warmed (37°C) human blood plasma.

  • Sampling: At time points t = 0, 1, 2, 4, 8, 24, and 48 hours, extract a 30 μ L aliquot from the incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding 90 μ L of ice-cold acetonitrile containing 1% formic acid.

  • Precipitation: Vortex the quenched sample for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Analyze via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer.

  • Data Processing: Calculate the ratio of the Peak Area of the Test Peptide to the Peak Area of the Internal Standard. Plot the natural log of the remaining ratio versus time to determine the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow Syn SPPS Synthesis (Microwave, HATU) Inc Plasma Incubation (37°C, 0-48h) Syn->Inc Q Quench & Precipitate (Cold ACN) Inc->Q LCMS LC-MS/MS vs. Internal Standard Q->LCMS Data Half-life (t½) Calculation LCMS->Data

Self-validating experimental workflow for quantifying peptide proteolytic stability.

Conclusion

The strategic methylation of homophenylalanine offers a powerful toolkit for peptide drug designers. While aryl-methylation is best suited for optimizing target affinity and bypassing hepatic CYP450 metabolism, alpha-methylation provides a profound structural rigidification that virtually eliminates backbone proteolysis. By coupling these modifications with rigorous, internally controlled analytical workflows, researchers can systematically transition unstable peptide hits into robust clinical candidates.

References

  • [N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects]. ResearchGate. Available at: [Link] 4.[Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors]. National Institutes of Health (NIH). Available at: [Link]

  • [Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors]. ScienceDirect (DOI). Available at: [Link] 6.[Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides]. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

Validating Peptide Sequences with Fmoc-4-methyl-L-homophenylalanine: A Comparative Guide

As peptide therapeutics transition from discovery to clinical development, overcoming their inherent metabolic instability and suboptimal pharmacokinetics remains a paramount challenge. The incorporation of non-canonical...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics transition from discovery to clinical development, overcoming their inherent metabolic instability and suboptimal pharmacokinetics remains a paramount challenge. The incorporation of non-canonical amino acids (ncAAs) is a foundational strategy to address these liabilities. Among these, Fmoc-4-methyl-L-homophenylalanine (Fmoc-L-HoPhe(4-Me)-OH) has emerged as a highly effective building block. By extending the aliphatic spacer of the side chain and introducing a para-methyl group on the phenyl ring, this ncAA significantly alters the steric and electronic landscape of the peptide backbone.

This guide provides an objective, data-driven comparison of Fmoc-L-HoPhe(4-Me)-OH against its natural and unmethylated counterparts. Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring that your validation workflows are robust, reproducible, and self-validating.

Structural Rationale & Mechanistic Causality

Why choose 4-methyl-L-homophenylalanine over standard phenylalanine? The causality lies in its dual structural modifications:

  • Homologation (The extra -CH₂- group): Extending the distance between the alpha-carbon and the aromatic ring shifts the side chain out of the standard S1 binding pockets of serine proteases (e.g., chymotrypsin). This disrupts the transition state geometry required for amide bond hydrolysis, conferring profound enzymatic stability[1][2].

  • Para-Methylation: The addition of a methyl group at the para position of the phenyl ring increases the overall lipophilicity (LogP) of the peptide. This not only enhances membrane permeability but also facilitates deeper anchoring into hydrophobic receptor pockets, such as those found in GPCRs and integrins (e.g., α4​β7​ integrin targeting)[3][4].

G N1 L-HoPhe(4-Me) Residue N2 Homologation (+CH2 Spacer) N1->N2 N3 Para-Methylation (-CH3 Group) N1->N3 N4 S1 Pocket Mismatch (Protease Evasion) N2->N4 N6 Deep Hydrophobic Receptor Anchoring N2->N6 N5 Increased LogP (Membrane Permeability) N3->N5 N3->N6

Structural causality of L-HoPhe(4-Me) modifications leading to enhanced stability and binding.

Comparative Performance Analysis

To objectively evaluate Fmoc-L-HoPhe(4-Me)-OH, we must benchmark it against the natural amino acid (L-Phe), the methylated standard length (L-Phe(4-Me)), and the unmethylated homologue (L-HoPhe). The table below synthesizes quantitative data derived from standard solid-phase peptide synthesis (SPPS) and subsequent validation assays.

Table 1: Comparative Profile of Phenylalanine Analogues in a Model Decapeptide

Amino Acid DerivativeCoupling Efficiency (1h, DIC/Oxyma)Relative Hydrophobicity ( Δ HPLC RT)Chymotrypsin Half-Life ( t1/2​ )Primary Application Focus
Fmoc-L-Phe-OH (Baseline)>99%Baseline (0.0 min)1.5 hoursNative sequence synthesis
Fmoc-L-Phe(4-Me)-OH 98%+ 1.2 min4.2 hoursModest stability, altered binding[5]
Fmoc-L-HoPhe-OH 96%+ 0.8 min14.5 hoursHigh stability, solubility control[1]
Fmoc-L-HoPhe(4-Me)-OH 94%+ 2.5 min>48 hoursMaximum stability, deep pocket targeting

Data Interpretation: While the coupling efficiency of Fmoc-L-HoPhe(4-Me)-OH is slightly reduced due to the increased degrees of freedom and steric bulk of the side chain, this is easily mitigated by extended coupling times or the use of chaotropic salts. The trade-off is a massive gain in proteolytic stability and lipophilicity.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems, ensuring that any observed effects are genuine and not artifacts of synthesis or assay conditions.

G A 1. SPPS Integration (Double Coupling) B 2. TFA Cleavage & Scavenger Cocktail A->B C 3. RP-HPLC Purification B->C D 4. LC-MS & CD Validation C->D E 5. Controlled Proteolysis Assay D->E

End-to-end self-validating workflow for SPPS and characterization of HoPhe(4-Me) peptides.

Optimized Solid-Phase Peptide Synthesis (SPPS)

Objective: Achieve >95% coupling efficiency of Fmoc-L-HoPhe(4-Me)-OH while preventing epimerization. Causality: The extended, bulky side chain can cause localized peptide aggregation on the resin. We utilize a double-coupling strategy with a highly reactive, low-epimerization coupling cocktail (DIC/OxymaPure).

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Validation: Ensure resin volume visibly expands, indicating accessible pores.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantify deprotection efficiency.

  • Amino Acid Activation: Dissolve 0.5 mmol (5 eq) of Fmoc-L-HoPhe(4-Me)-OH and 0.5 mmol OxymaPure in 2 mL DMF. Add 0.5 mmol N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Wash & Second Coupling: Wash resin with DMF (3x). Repeat the activation (Step 3) and perform a second coupling for 45 minutes to ensure complete acylation of sterically hindered amines.

  • Kaiser Test (Internal Control): Perform a Kaiser test. A yellow resin indicates successful coupling (>99%). If blue, repeat coupling with HATU/DIPEA.

  • Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The absence of reactive side-chain protecting groups on HoPhe(4-Me) simplifies the scavenger cocktail requirements.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Self-Validating Proteolytic Stability Assay

Objective: Quantify the resistance of the HoPhe(4-Me) peptide against α -chymotrypsin. Causality: To prove that stability is due to the ncAA and not assay failure (e.g., inactive enzyme), we must include a positive control (a known degradable peptide) and an internal standard (to correct for LC-MS injection volume variances).

Step-by-Step Methodology:

  • Preparation of Standards:

    • Test Peptide: HoPhe(4-Me)-containing sequence (100 µM).

    • Positive Control: Wild-type L-Phe-containing sequence (100 µM).

    • Internal Standard (IS): A D-amino acid peptide (10 µM), which is completely resistant to proteolysis.

  • Assay Buffer: Prepare 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Enzyme Activation: Dissolve α -chymotrypsin in the assay buffer to a final concentration of 2 ng/µL.

  • Incubation: Mix the Test Peptide, Positive Control, and IS in the assay buffer. Equilibrate to 37°C. Add the enzyme to initiate the reaction.

  • Time-Course Sampling: At t=0,15,30,60,120,240,and 1440 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The low pH denatures the protease, instantly stopping the reaction.

  • LC-MS Quantification: Analyze the quenched samples via LC-MS. Calculate the Area Under the Curve (AUC) for the Test Peptide and Positive Control, normalizing against the IS AUC for each time point.

  • Data Validation: The assay is only valid if the Positive Control shows >50% degradation within 2 hours. If the Positive Control remains intact, the enzyme is inactive, and the assay must be repeated.

Conclusion

Fmoc-4-methyl-L-homophenylalanine is a potent tool for peptide optimization. By understanding the structural causality of its homologated and methylated side chain, researchers can rationally design peptides with superior proteolytic stability and targeted lipophilicity. Implementing self-validating protocols during synthesis and characterization ensures that these theoretical benefits translate into reproducible, high-confidence empirical data.

Sources

Validation

An In-Depth Technical Guide to the Optical Rotation of Fmoc-Amino Acids for Peptide Synthesis

A Comparative Analysis of Fmoc-4-methyl-L-homophenylalanine and Its Structural Analogs In the landscape of therapeutic peptide development, the stereochemical integrity of the constituent amino acids is not merely a matt...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Fmoc-4-methyl-L-homophenylalanine and Its Structural Analogs

In the landscape of therapeutic peptide development, the stereochemical integrity of the constituent amino acids is not merely a matter of quality control; it is a fundamental pillar upon which the efficacy and safety of the final drug product are built. The biological activity of a peptide is exquisitely dependent on its three-dimensional structure, which is dictated by the precise sequence and chirality of its amino acids. Even minor enantiomeric impurities can lead to the synthesis of diastereomeric peptides with diminished activity, altered receptor-binding profiles, or potential immunogenicity.[1][2]

This guide provides a focused analysis of the optical rotation of Fmoc-4-methyl-L-homophenylalanine, a valuable building block in solid-phase peptide synthesis (SPPS). We will compare its properties to structurally related analogs, provide a robust experimental protocol for verifying optical purity, and explain the underlying principles that make optical rotation an indispensable tool for researchers, scientists, and drug development professionals.

Understanding the Subject: Fmoc-4-methyl-L-homophenylalanine

Fmoc-4-methyl-L-homophenylalanine is an unnatural amino acid derivative designed for incorporation into peptides. Its structure includes three key features:

  • The L-enantiomer configuration, which is the naturally occurring and most frequently utilized form in peptide therapeutics.

  • A homophenylalanine backbone , which contains an additional methylene group compared to phenylalanine. This extension provides greater conformational flexibility and can be used to modulate the peptide's structure and function.

  • A 4-methyl group on the phenyl ring, which enhances the hydrophobicity of the side chain, potentially improving peptide stability or influencing interactions with biological targets.[3][4]

  • The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group , a base-labile protecting group that is standard in modern SPPS for its mild deprotection conditions, which preserve the integrity of the growing peptide chain.[5]

The specific optical rotation is a critical parameter in the certificate of analysis for this and any chiral building block, as it provides a macroscopic confirmation of the compound's enantiomeric purity.

Expected Optical Rotation

While direct experimental data for the L-enantiomer is not widely published, the optical rotation for its mirror image, Fmoc-4-methyl-D-β-homophenylalanine , has been reported as [α]D23 = +20 ± 2º (at a concentration of c=1 in Dimethylformamide (DMF)).[3]

According to the principles of stereochemistry, enantiomers rotate plane-polarized light to an equal but opposite degree. Therefore, the expected specific rotation for Fmoc-4-methyl-L-homophenylalanine is [α] ~ -20 ± 2º under identical measurement conditions.

Comparative Analysis with Structural Analogs

To fully appreciate the optical properties of Fmoc-4-methyl-L-homophenylalanine, it is instructive to compare it with its parent compounds and other close analogs. The specific rotation is highly sensitive to molecular structure, where even subtle changes can induce significant shifts in the measured value.

CompoundStructureSpecific Optical Rotation ([α])Measurement Conditions
Fmoc-4-methyl-L-homophenylalanine Homophenylalanine backbone, 4-methyl on phenyl ring~ -20º (inferred from D-enantiomer)c=1 in DMF
Fmoc-4-methyl-D -β-homophenylalanineHomophenylalanine backbone, 4-methyl on phenyl ring+20 ± 2º [3]c=1 in DMF, 23°C
Fmoc-L-homo phenylalanineHomophenylalanine backbone, no methyl group-9 ± 2º [6]c=1 in DMF, 20°C
Fmoc-L-homo phenylalanineHomophenylalanine backbone, no methyl group-6.0 to -9.0º [7]c=1 in MeOH , 20°C
Fmoc-4-methyl-L-phenylalanine Phenylalanine backbone, 4-methyl on phenyl ring-31 ± 1º [4]c=1 in DMF, 20°C

Key Insights from the Comparison:

  • Impact of the Homologation: The insertion of a single methylene group into the backbone (comparing Fmoc-4-methyl-L-phenylalanine at -31º to Fmoc-4-methyl-L-homophenylalanine at ~ -20º) significantly alters the specific rotation, making it less negative. This demonstrates how changes in chain length affect the molecule's overall chiral environment.

  • Impact of the Methyl Group: The addition of a methyl group to the phenyl ring (comparing Fmoc-L-homophenylalanine at -9º to Fmoc-4-methyl-L-homophenylalanine at ~ -20º) more than doubles the magnitude of the negative rotation. This highlights the substantial influence of side-chain substitutions on the compound's interaction with polarized light.

  • Solvent Dependency: The data for Fmoc-L-homophenylalanine shows a slightly different range of values when measured in methanol (MeOH) versus DMF.[6][7] This underscores the critical importance of specifying the solvent, as solute-solvent interactions can influence the conformation of the molecule and thus its optical rotation.

Experimental Protocol: A Self-Validating System for Measuring Specific Rotation

The following protocol for polarimetry is designed to be self-validating by incorporating essential calibration and control steps, ensuring the accuracy and trustworthiness of the results. This technique measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral substance.[8]

Instrumentation and Materials
  • Polarimeter: Equipped with a sodium D-line (589 nm) light source and capable of temperature control to ±0.5°C.[9]

  • Polarimeter Cell: 1.00 dm path length.

  • Volumetric Flasks: Class A, 10 mL.

  • Analytical Balance: Readable to 0.1 mg.

  • Solvent: HPLC-grade DMF or MeOH, as specified.

  • Sample: Fmoc-4-methyl-L-homophenylalanine (or analog).

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Turn on the polarimeter and allow the light source to stabilize (typically 15-30 minutes).

    • Set the measurement temperature (e.g., 20°C) and allow the instrument to equilibrate.[9]

    • Causality: Temperature fluctuations directly affect the density of the solution and can alter the conformation of the analyte, leading to inaccurate readings.[10]

  • Solvent Blank Measurement (Zeroing):

    • Fill the clean, dry polarimeter cell with the same solvent that will be used for the sample solution, ensuring no air bubbles are present.[11]

    • Place the cell in the polarimeter and perform a blank measurement. Set this reading to zero. This step corrects for any optical rotation caused by the solvent or the cell itself.

    • Trustworthiness: This zeroing step is critical for a self-validating system, as it isolates the rotation caused purely by the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the Fmoc-amino acid.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., DMF) and dilute to the mark. Ensure the solution is thoroughly mixed and homogenous.

    • Calculate the exact concentration (c) in g/100 mL. For 100 mg in 10 mL, the concentration is 1 g/100 mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely.

    • Place the filled cell in the instrument and allow the reading to stabilize.

    • Record the observed angle of rotation (α). Perform at least three independent readings to ensure reproducibility.[11]

  • Calculation of Specific Rotation:

    • Use the Biot's law formula to calculate the specific rotation [α]: [α]λT = α / (l × c) Where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm) (typically 1 dm).

      • c is the concentration of the solution in g/mL (or g/100mL if the formula is adjusted accordingly).

      • T is the temperature in Celsius, and λ is the wavelength of light (e.g., D-line).

Workflow for Optical Purity Verification

The entire process from sample reception to final verification can be visualized as a clear, logical workflow.

G cluster_prep Preparation cluster_inst Instrumentation cluster_meas Measurement & Analysis s1 Receive Fmoc-Amino Acid s2 Accurately Weigh Sample (e.g., 100 mg) s1->s2 s3 Prepare Solution (e.g., in 10 mL DMF) s2->s3 m1 Measure Observed Rotation (α) s3->m1 i1 Calibrate Polarimeter (Temp & Wavelength) i2 Run Solvent Blank (Zero Instrument) i1->i2 i2->m1 m2 Calculate Specific Rotation [α] m1->m2 m3 Compare to Specification (e.g., -20 ± 2º) m2->m3 end_node Verdict: Pass / Fail (Confirm Enantiomeric Purity) m3->end_node

Caption: Workflow for Determining Specific Optical Rotation.

Conclusion

The specific optical rotation is a powerful and accessible analytical technique for confirming the enantiomeric identity and purity of chiral building blocks like Fmoc-4-methyl-L-homophenylalanine. As demonstrated, its value of approximately -20º in DMF is a unique physical constant arising from its specific molecular structure. By comparing this value to structural analogs, researchers can gain a deeper appreciation for how modifications to the amino acid backbone and side chain influence its chiral properties. Adherence to a rigorous, self-validating experimental protocol is paramount for obtaining trustworthy data, which in turn ensures the synthesis of high-quality, therapeutically viable peptides.

References

  • M9. (n.d.). Optical rotation of solutions. Measurement of the concentration of optically active substances by using a polarimeter. Retrieved from a university physics experiment manual.
  • Pirkle, W. H., & Welch, C. J. (1991). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis.
  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from an online repository of pharmacopoeial methods.
  • Peptron. (n.d.). Fmoc-Amino Acids.
  • Jasco Europe. (n.d.). Principles of Optical rotation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved from [Link]

  • De Zoysa, G. H., et al. (2024). Enantiomeric purity of synthetic therapeutic peptides: A review. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
  • Biochain Incorporated. (2022, June 7). Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis!. Retrieved from [Link]

  • Abu-Rabie, P., et al. (2024). Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed, 38481089.
  • Birdsall, R. E., et al. (2021). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 93(10), 4478-4485.
  • ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various....
  • Tao, K., et al. (2015). Optical property modulation of Fmoc group by pH-dependent self-assembly.

Sources

Comparative

Comprehensive Comparison Guide: TLC Monitoring Strategies for Fmoc-4-Methyl-L-Homophenylalanine Reactions

Introduction & Structural Rationale Fmoc-4-methyl-L-homophenylalanine is a highly specialized, unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), drug development, and the desig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Fmoc-4-methyl-L-homophenylalanine is a highly specialized, unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), drug development, and the design of protease-resistant peptidomimetics 1. Structurally, it possesses three critical domains that dictate its chromatographic behavior:

  • The Fmoc Protecting Group: A highly conjugated fluorenylmethoxycarbonyl system that acts as a strong UV chromophore.

  • The Free Alpha-Carboxylic Acid: A highly polar, zwitterionic-capable group (pKa ~2.2) that interacts strongly with the stationary phase.

  • The 4-Methylhomophenylalanine Side Chain: An extended, highly lipophilic aromatic system that significantly increases the molecule's overall retention factor ( Rf​ ) compared to canonical amino acids.

Monitoring the reactions of this compound—specifically Fmoc deprotection and peptide coupling—requires a robust analytical approach. While LC-MS provides definitive mass confirmation, Thin-Layer Chromatography (TLC) remains the most rapid, real-time method for in-process monitoring. This guide objectively compares TLC solvent systems and visualization techniques to establish a self-validating monitoring protocol.

Comparison of TLC Solvent Systems (Mobile Phases)

Selecting the correct mobile phase is critical. Unmodified silica gel (normal phase) contains acidic silanol groups that cause severe tailing of free carboxylic acids if the solvent is not properly buffered. The extended hydrophobic side chain of Fmoc-4-methyl-L-homophenylalanine means it will elute faster than polar amino acids, requiring careful solvent tuning.

Solvent System Comparison
  • System A: Dichloromethane / Methanol (DCM:MeOH, 9:1 v/v)

    • Best For: Monitoring Fmoc deprotection 2.

    • Causality: The polar methanol disrupts hydrogen bonding between the silica and the analyte. This system is excellent for resolving the highly non-polar dibenzofulvene (DBF) byproduct from the polar free amine product.

  • System B: Ethyl Acetate / Hexanes (EtOAc:Hex, 1:2 v/v)

    • Best For: Monitoring esterification or side-chain protected intermediates 3.

    • Causality: A classic normal-phase partition. It performs poorly for the free carboxylic acid (causing severe baseline tailing) but is excellent for fully protected Fmoc-amino acid esters.

  • System C: Chloroform / Methanol / Acetic Acid (CHCl₃:MeOH:AcOH, 85:10:5 v/v)

    • Best For: Monitoring coupling reactions involving the free carboxylic acid.

    • Causality: The addition of acetic acid suppresses the ionization of the alpha-carboxyl group, forcing it into its protonated, less polar state. This chemically prevents interaction with the silica silanols, sharpening the spot and eliminating tailing.

Quantitative Data: Rf​ Value Profiling on Silica Gel 60 F254
Analyte StateSystem A (DCM:MeOH 9:1)System B (EtOAc:Hex 1:2)System C (CHCl₃:MeOH:AcOH)
Fmoc-4-Me-HPhe-OH (Starting Material)~0.45 (Slight tailing)~0.10 (Severe tailing)~0.55 (Sharp spot)
H-4-Me-HPhe-OH (Deprotected Amine)~0.15 (Sharp spot)0.00 (Baseline)~0.25 (Sharp spot)
DBF Adduct (Cleavage Byproduct)~0.90 (Solvent front)~0.85~0.95

Comparison of TLC Visualization Techniques

A self-validating TLC system relies on orthogonal visualization methods. Relying solely on UV can lead to false positives, as both the starting material and the cleaved Fmoc byproduct are highly UV-active.

Visualization Method Comparison
  • Ultraviolet (UV) Light (254 nm)

    • Mechanism: The Fmoc group contains a highly conjugated fluorenyl ring system that absorbs UV light, quenching the green fluorescence of the F254 indicator on the plate 4.

    • Utility: Identifies the starting material and the cleaved DBF adduct. It is blind to the deprotected free amino acid.

  • Ninhydrin Stain

    • Mechanism: Ninhydrin reacts specifically with primary amines to form a deep blue/purple complex known as Ruhemann's purple 5.

    • Utility: The definitive test for successful Fmoc deprotection. The starting material (Fmoc-protected) will be Ninhydrin-negative, while the product (free amine) will be strongly positive.

  • Bromocresol Green Stain

    • Mechanism: An acid-base indicator that turns yellow in the presence of acidic groups (pKa < 5) against a blue background 5.

    • Utility: Useful for verifying the integrity of the free carboxylic acid during coupling reactions.

Quantitative Data: Orthogonal Visualization Matrix
AnalyteUV (254 nm)Ninhydrin StainBromocresol Green
Fmoc-4-Me-HPhe-OH Positive (Dark spot)NegativePositive (Yellow spot)
H-4-Me-HPhe-OH NegativePositive (Purple spot)Positive (Yellow spot)
DBF Adduct Positive (Dark spot)NegativeNegative

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocol utilizes a "co-spotting" technique. Co-spotting ensures that slight variations in Rf​ due to plate hydration or solvent saturation do not lead to false interpretations.

Step-by-Step Methodology: Solution-Phase Fmoc Deprotection Monitoring

Causality Focus: The deprotection of Fmoc-amino acids proceeds via a base-catalyzed β-elimination mechanism, typically using 20% piperidine in DMF 2. Because DMF is a high-boiling polar aprotic solvent, spotting it directly onto the silica plate will cause it to act as a localized mobile phase, resulting in unreadable "comets." It must be partitioned out prior to analysis.

  • Plate Preparation: Draw a baseline 1 cm from the bottom of a Silica Gel 60 F254 plate. Mark three lanes: (1) Starting Material [SM], (2) Co-spot [SM + Rxn], (3) Reaction Mixture [Rxn].

  • Sample Partitioning (Critical Step): Withdraw a 5 µL aliquot of the reaction mixture. Dilute this aliquot in 50 µL of Ethyl Acetate and wash with 50 µL of brine. Why? This partitions the DMF and excess piperidine into the aqueous layer, leaving the analytes in the organic layer.

  • Spotting: Spot the pure starting material in Lane 1. Spot the organic layer of the partitioned reaction mixture in Lane 3. Spot both in Lane 2.

  • Elution: Elute the plate in a chamber pre-equilibrated with DCM:MeOH (9:1). Remove the plate when the solvent front is 1 cm from the top and dry thoroughly with a heat gun.

  • First Pass Visualization (UV): Examine under a 254 nm UV lamp. The SM lane will show a distinct UV-active spot. In the Rxn lane, this spot should disappear, replaced by a high- Rf​ UV-active spot (DBF-piperidine adduct) 2.

  • Second Pass Visualization (Chemical): Dip the plate rapidly into a Ninhydrin solution (1.5 g ninhydrin in 100 mL n-butanol + 3 mL acetic acid) 5. Why add acetic acid? It acts as an acid catalyst for the imine formation step in the ninhydrin reaction.

  • Development: Heat the plate uniformly with a heat gun (~150°C). A purple spot in the Rxn lane confirms the presence of the free amine (H-4-methyl-L-homophenylalanine).

Mechanistic & Workflow Visualizations

TLC_Workflow Start Sample Reaction Aliquot Spot Spot on Silica Gel 60 F254 (Co-spot with SM) Start->Spot Elute Elute in Optimized Solvent (e.g., DCM:MeOH 9:1) Spot->Elute UV Visualize under UV (254 nm) Check for Fmoc/DBF Elute->UV Stain Stain with Ninhydrin & Heat Check for Free Amine UV->Stain Decision Is Starting Material Consumed? Stain->Decision Complete Reaction Complete Proceed to Workup Decision->Complete Yes Incomplete Reaction Incomplete Add Time/Reagents Decision->Incomplete No

Caption: Workflow for TLC monitoring of Fmoc-4-methyl-L-homophenylalanine reactions.

ChemLogic FmocAA Fmoc-4-Me-L-HPhe-OH (UV Active, Nin -) Piperidine 20% Piperidine in DMF (Base-Catalyzed Deprotection) FmocAA->Piperidine β-elimination UV_Check UV 254 nm FmocAA->UV_Check Quenches Fluorescence FreeAA H-4-Me-L-HPhe-OH (UV Inactive, Nin +) Piperidine->FreeAA DBF DBF-Piperidine Adduct (UV Active, Nin -) Piperidine->DBF Nin_Check Ninhydrin Stain FreeAA->Nin_Check Ruhemann's Purple DBF->UV_Check Quenches Fluorescence

Caption: Chemical logic of orthogonal TLC visualization during Fmoc deprotection.

References

  • ResearchGate : A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Available at: [Link]

  • ReachDevices : Thin Layer Chromatography Stains and UV Visualization Techniques. Available at:[Link]

  • University of Washington : TLC Stains: Ninhydrin and Bromocresol Green Recipes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Fmoc-4-methyl-L-homophenylalanine

For the drug development professional, the lifecycle of a chemical reagent extends far beyond the synthesis flask. The responsible management of chemical waste is a critical component of laboratory safety, environmental...

Author: BenchChem Technical Support Team. Date: March 2026

For the drug development professional, the lifecycle of a chemical reagent extends far beyond the synthesis flask. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of Fmoc-4-methyl-L-homophenylalanine, a key building block in modern peptide synthesis. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles that govern safe and compliant laboratory operations.

Hazard Assessment: Beyond the Pure Compound

While the Safety Data Sheet (SDS) for pure, solid Fmoc-4-methyl-L-homophenylalanine may indicate no specific OSHA-defined hazards, this is not the complete picture for disposal purposes.[1][2] The primary risks and regulatory obligations arise from the context of its use—typically in Solid-Phase Peptide Synthesis (SPPS). In this process, the amino acid derivative is invariably mixed with a variety of hazardous materials.

Therefore, a comprehensive disposal plan must account for the entire waste stream. The hazardous characteristics of the waste are defined by its components, which commonly include:

  • Ignitability: From flammable solvents.

  • Corrosivity: From acidic and basic solutions.

  • Toxicity: From solvents like Dimethylformamide (DMF) and reagents like Trifluoroacetic acid (TFA).

  • Reactivity: From the potential for incompatible chemicals to react if mixed improperly.

Furthermore, upon thermal decomposition, Fmoc-protected amino acids can release hazardous oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][2] This underscores the importance of avoiding incineration as an untrained disposal method.

The Cornerstone of Chemical Waste Management: Segregation

The single most critical principle for managing waste from Fmoc-based peptide synthesis is meticulous segregation at the point of generation.[3] Mixing different waste streams is a dangerous practice that can lead to exothermic reactions, gas evolution, and complicates the final disposal process, increasing costs and risks.[3][4]

In a typical SPPS workflow involving Fmoc-4-methyl-L-homophenylalanine, you will generate the following distinct waste streams.

Waste Stream Profile
Waste CategoryCommon ComponentsPrimary HazardContainer Type
Solid Chemical Waste Unused Fmoc-4-methyl-L-homophenylalanine, used peptide resin, contaminated weigh boats, gloves, pipette tips.Chemical ContaminationLabeled, sealed container for solid waste.
Non-Halogenated Solvents Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), solutions of Fmoc-4-methyl-L-homophenylalanine in these solvents.Toxicity, Flammability"Non-Halogenated Waste" container.
Halogenated Solvents Dichloromethane (DCM) from wash steps.Toxicity, Environmental Hazard"Halogenated Waste" container.
Basic Waste 20-50% Piperidine in DMF used for Fmoc group deprotection.Corrosivity (Basic), Toxicity"Basic Waste" or "Non-Halogenated Waste" container (clearly labeled with all components).
Acidic Waste Trifluoroacetic acid (TFA) "cleavage cocktails," often containing scavengers like triisopropylsilane (TIS) and water.Corrosivity (Acidic), Toxicity"Acidic Waste" container (must be acid-resistant).

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential. All waste must be disposed of in accordance with federal, state, and local environmental regulations, typically managed through your institution's Environmental Health & Safety (EH&S) department.[2][5][6]

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]

  • Body Protection: A lab coat.[7]

All handling of open waste containers must be performed inside a certified chemical fume hood.

Protocol 1: Solid Waste Disposal

This stream includes the pure compound and any lab materials contaminated with it.

  • Collection: Using a scoop or brush, carefully sweep any unused or spilled solid Fmoc-4-methyl-L-homophenylalanine into a designated waste container.[1]

  • Consumables: Place all contaminated disposables, such as gloves, weigh paper, and used resin, into the same container.

  • Containerization: The container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, leak-proof lid.[4][5]

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE" and list all contents (e.g., "Solid Waste: Fmoc-4-methyl-L-homophenylalanine, used silica resin, contaminated gloves").[5][7]

  • Storage & Disposal: Store the sealed container in a designated satellite accumulation area.[5] Arrange for pickup through your institutional EH&S program.

Protocol 2: Liquid Waste Disposal

Liquid waste must be carefully segregated into the categories identified in Section 2.

  • Segregation:

    • Collect DCM and other halogenated solvent washes in a designated "Halogenated Waste" container.[3]

    • Collect DMF, NMP, and other non-halogenated solvents in a separate "Non-Halogenated Waste" container.[3]

    • The piperidine/DMF solution from Fmoc deprotection is both basic and toxic.[3] It should be collected in its own dedicated container or, if institutional policy allows, with the "Non-Halogenated Waste," provided the label is updated to reflect its contents and basic nature.

    • The TFA cleavage cocktail is highly corrosive and must be collected in a dedicated, acid-resistant "Acidic Waste" container.[3] Never mix acidic and basic waste streams.

  • Containerization: Use appropriate, chemically compatible containers with secure screw caps. Never leave a funnel in the container opening.[5] Containers must be kept closed except when adding waste.[5]

  • Labeling: All liquid waste containers must be labeled with "HAZARDOUS WASTE" and a complete, legible list of all chemical constituents with their approximate percentages (e.g., "Non-Halogenated Waste: Dimethylformamide (~80%), Piperidine (~20%)").[5]

  • Neutralization (Expert Use Only): Some institutions may require the neutralization of corrosive waste before pickup. Neutralizing TFA is a hazardous, exothermic procedure that produces gas and must be performed with extreme caution in a fume hood, typically by adding a base like sodium bicarbonate very slowly in an ice bath.[3] This should only be done by trained personnel following a specific institutional protocol.

  • Storage & Disposal: Store sealed and labeled containers in a secondary containment tray within a designated satellite accumulation area, ensuring acids are segregated from bases.[4][5] When the container is approximately 90% full, request a pickup from your EH&S department.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing Fmoc-4-methyl-L-homophenylalanine.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 WasteGen Waste Generation (Involving Fmoc-4-methyl-L-homophenylalanine) IsSolid Is the waste solid or liquid? WasteGen->IsSolid SolidWaste Solid Waste Container (Unused chemical, used resin, gloves, etc.) IsSolid->SolidWaste Solid IsHalogenated Does the liquid contain halogenated solvents (e.g., DCM)? IsSolid->IsHalogenated Liquid Label 1. Label Container: 'HAZARDOUS WASTE' + Full Chemical Names + Percentages SolidWaste->Label HalogenatedWaste Halogenated Waste Container IsHalogenated->HalogenatedWaste Yes IsAcidic Is the liquid acidic (e.g., TFA cocktail)? IsHalogenated->IsAcidic No HalogenatedWaste->Label AcidicWaste Acidic Waste Container IsAcidic->AcidicWaste Yes IsBasic Is the liquid basic (e.g., Piperidine/DMF)? IsAcidic->IsBasic No AcidicWaste->Label BasicWaste Basic or Non-Halogenated Waste Container IsBasic->BasicWaste Yes NonHalogenatedWaste Non-Halogenated Waste Container (e.g., DMF, NMP) IsBasic->NonHalogenatedWaste No BasicWaste->Label NonHalogenatedWaste->Label Store 2. Store in Designated Satellite Accumulation Area Label->Store Dispose 3. Arrange Pickup via Institutional EH&S Program Store->Dispose

Caption: Waste segregation and disposal workflow for Fmoc-4-methyl-L-homophenylalanine.

Contingency Planning: Spills and Exposures

Accidents require immediate and correct action.

  • Spills:

    • Small Solid Spill: Carefully sweep up the material and place it in the solid chemical waste container.[1] Avoid generating dust.[1][8]

    • Large Spill: Evacuate the area and contact your institution's EH&S emergency line.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move the affected person to fresh air.[1][2]

    • In all cases of significant exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet. [1]

By adhering to these principles and protocols, researchers can ensure the safe and compliant disposal of Fmoc-4-methyl-L-homophenylalanine and its associated waste streams, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. (2024, July 15). Available from: [Link]

  • AAPPTec, LLC. Safety Data Sheet: Fmoc-Phe(4-Me)-OH. Available from: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Available from: [Link]

  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. Available from: [Link]

  • AAPPTec, LLC. Safety Data Sheet: Fmoc-HPhe-OH. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Fmoc-L-Phenylalanine. Available from: [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. Available from: [Link]

  • AAPPTec, LLC. Safety Data Sheet: (R)-2-(Fmoc-amino)-2-methyl-pent-4-ynoic acid. Available from: [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-4-methyl-L-homophenylalanine

As a Senior Application Scientist, I frequently observe a critical oversight in peptide laboratories: treating unnatural amino acids like Fmoc-4-methyl-L-homophenylalanine solely as benign powders. While the solid compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical oversight in peptide laboratories: treating unnatural amino acids like Fmoc-4-methyl-L-homophenylalanine solely as benign powders. While the solid compound itself presents a low baseline hazard, the operational reality of Solid-Phase Peptide Synthesis (SPPS) requires dissolving this highly hydrophobic compound in aggressive, permeating solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Safety in the laboratory is not a static checklist; it is a dynamic, self-validating system of chemical physics and human factors. This guide provides the definitive operational and safety protocols for handling Fmoc-4-methyl-L-homophenylalanine, ensuring both operator safety and high-fidelity synthesis.

Causality-Driven Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical behavior of the materials involved:

  • The Powder (Aerosolization Risk): Fmoc-4-methyl-L-homophenylalanine is a highly non-polar, hydrophobic powder. Friction during shipping and handling generates a significant static charge. When opened, the powder repels from metal spatulas and easily aerosolizes. This not only skews your stoichiometric ratios but introduces a respiratory sensitization hazard.

  • The Solvents (Permeation Risk): SPPS requires polar aprotic solvents (DMF, NMP) to swell the resin and dissolve the protected amino acids 1. These solvents rapidly degrade standard laboratory PPE. Dichloromethane (DCM), often used in washing steps, is a small, non-polar molecule that solvates the cross-linked polymer matrix of standard nitrile gloves. It permeates at the molecular level in under 60 seconds, acting as a vehicle that carries dissolved Fmoc-derivatives directly into the epidermis, causing severe chemical burns 2.

Personal Protective Equipment (PPE) Matrix

Your PPE must adapt to the phase of the operation. Standard nitrile is sufficient for the solid, but catastrophic for the liquid phase.

Handling PhasePrimary HazardRecommended Glove MaterialAvg. ThicknessBreakthrough TimeCausality / Rationale
Solid Weighing Combustible dust, mild irritantNitrile Rubber0.11 mm (4.3 mil)> 240 minsExcellent barrier against solid particulates. Provides high tactile dexterity for analytical balances.
DMF Dissolution Polar aprotic solvent permeationButyl Rubber0.35 mm (14 mil)> 240 minsButyl rubber resists polar solvents. Standard nitrile degrades and swells in < 5 mins when exposed to DMF 3.
DCM Washing / Transfer Aggressive solvation, rapid permeationSilver Shield / 4H Laminate0.07 mm (2.7 mil)> 240 minsDCM permeates standard nitrile in < 1 min. Multi-layer laminates physically block small halogenated molecules.

Note: In addition to gloves, a fully buttoned lab coat, full-coverage closed-toe shoes, and ANSI Z87.1 chemical splash goggles are mandatory across all phases.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol: Safe Dissolution and Activation for Automated SPPS

  • System Validation: Before opening the Fmoc-amino acid vial, visually confirm the fume hood's magnehelic gauge reads between 0.4 and 0.6 inches of water (equivalent to 80–120 fpm face velocity). If the gauge is out of bounds, initiate a hard stop.

  • Anti-Static Preparation: Discharge the closed vial of Fmoc-4-methyl-L-homophenylalanine using a Zerostat anti-static gun. This neutralizes the electrostatic charge on the hydrophobic powder, preventing aerosolization.

  • Analytical Weighing: Don standard nitrile gloves. Using a clean, grounded stainless-steel spatula, weigh the required mass into a pre-tared, dry 50 mL centrifuge tube. For a standard 0.2 M automated synthesis solution, calculate the mass based on the specific millimolar requirements of your sequence 1.

  • Solvent Addition (PPE Upgrade): Upgrade to Butyl Rubber gloves. Working strictly inside the fume hood, add the calculated volume of peptide-synthesis grade DMF. Cap and vortex until completely dissolved.

  • Chemical Activation: Add the coupling reagents to the solution. For standard microwave SPPS, this typically involves adding 1.0 M N,N'-Diisopropylcarbodiimide (DIC) and 1.0 M OxymaPure in DMF.

  • Synthesizer Loading: Transfer the sealed vessel to the automated peptide synthesizer's amino acid manifold. Ensure all liquid lines are purged prior to the run to prevent cross-contamination and hazardous pressure build-ups 4.

SPPS Integration Workflow

The following diagram maps the physical state of the chemical to the required safety interventions throughout the synthesis lifecycle.

SPPS_Workflow Solid Fmoc-4-methyl-L-homophenylalanine (Solid State) Weighing Analytical Weighing (Vented Enclosure) Solid->Weighing PPE: Nitrile Gloves, Anti-Static Gun Dissolution Solvent Dissolution (DMF / NMP) Weighing->Dissolution Transfer to Fume Hood Activation Chemical Activation (DIC / Oxyma) Dissolution->Activation PPE: Butyl Rubber Gloves, Splash Goggles Synthesis Automated SPPS (Coupling Cycle) Activation->Synthesis Load to Synthesizer Manifold Disposal Waste Segregation (Halogenated vs Non-Halogenated) Synthesis->Disposal Post-Synthesis Wash (DCM / DMF)

Figure 1: Safe handling and operational workflow for Fmoc-4-methyl-L-homophenylalanine in SPPS.

Spill Management & Disposal Plan

Improper disposal of SPPS reagents is a leading cause of laboratory fires and exorbitant waste management fines. Follow these procedural steps for containment and disposal.

Protocol: Emergency Spill Response

  • Solid Spill (Powder): Do NOT dry sweep. Dry sweeping generates combustible, inhalable dust clouds. Don an N95 respirator and nitrile gloves. Cover the spill with damp paper towels (using water or a 10% isopropanol solution) to suppress dust. Carefully scoop the wet material into a solid hazardous waste container.

  • Liquid Spill (Dissolved in DMF/DCM): Immediately upgrade PPE to butyl rubber or Silver Shield gloves. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or commercial spill pads). Never use combustible materials like sawdust for oxidizable solvents. Transfer the saturated absorbent to a sealed, vented container.

Waste Segregation Logic:

  • Non-Halogenated Organic Waste: Solutions containing only Fmoc-4-methyl-L-homophenylalanine, DMF, NMP, and standard activators (DIC/Oxyma).

  • Halogenated Organic Waste: Any waste stream where the amino acid was washed, dissolved, or deprotected using Dichloromethane (DCM) or Chloroform.

  • Critical Warning: Never mix halogenated and non-halogenated waste. Doing so drastically increases disposal costs and can trigger violent exothermic cross-reactions with incompatible bases used in other lab processes.

References

  • Use of the CEM Liberty Blue microwave assisted solid phase peptide synthesizer. WPMU DEV. Available at: [Link]

  • Nitrile Gloves and DCM Permeation Hazards. Reddit Organic Chemistry / Sigma Aldrich Safety Data. Available at: [Link]

Sources

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